1H-1,2,3-Benzotriazole-5-carbonitrile
Description
Properties
IUPAC Name |
2H-benzotriazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBMOZBCDOBXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548081 | |
| Record name | 2H-Benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24611-70-9 | |
| Record name | 2H-Benzotriazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,3-benzotriazole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile
This technical guide provides a comprehensive overview of 1H-1,2,3-Benzotriazole-5-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical identity, physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological pathways.
Chemical Identity and Nomenclature
This compound is a derivative of benzotriazole, a class of compounds known for their wide range of applications in medicinal chemistry and materials science.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Identifier |
| IUPAC Name | 2H-benzotriazole-5-carbonitrile |
| Common Name | This compound |
| Synonyms | 1H-Benzo[d][1][2][3]triazole-5-carbonitrile, 1H-Benzotriazole-6-carbonitrile |
| CAS Number | 24611-70-9[1][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | PubChem[1] |
| Molecular Weight | 144.13 g/mol | PubChem[1] |
| Appearance | Off-white to light brown solid | ChemicalBook[4] |
| Boiling Point (Predicted) | 464.0 ± 18.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 6.99 ± 0.40 | ChemicalBook[4] |
| XLogP3 (Predicted) | 0.7 | PubChem[1][6] |
| Topological Polar Surface Area | 65.4 Ų | PubChem[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in research.
The synthesis of benzotriazoles generally involves the diazotization of an ortho-phenylenediamine derivative. A representative protocol for the synthesis of a benzotriazole is described below, which can be adapted for this compound starting from 3,4-diaminobenzonitrile.
Materials:
-
3,4-diaminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.
-
Cool the solution to 5 °C in an ice bath.
-
Prepare a cold aqueous solution of sodium nitrite.
-
Add the cold sodium nitrite solution to the cooled solution of 3,4-diaminobenzonitrile at once while stirring. The temperature of the reaction mixture will rise.
-
After the initial reaction, remove the mixture from the ice bath and allow it to stand for approximately one hour.
-
Cool the mixture again in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with ice-cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
This is a general procedure adapted from the synthesis of benzotriazole and may require optimization for this specific derivative.
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) and the N-H bond of the triazole ring.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.
Biological Significance and Signaling Pathways
Benzotriazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9] Some derivatives of benzotriazole have been identified as inhibitors of protein kinases, such as CK2, which are often dysregulated in cancer.
The following diagram illustrates a logical workflow from the synthesis of a benzotriazole derivative to its potential application as a therapeutic agent.
Caption: A logical workflow from synthesis to biological evaluation.
This diagram illustrates the process starting from the chemical synthesis of this compound, followed by biological screening to identify its potential as a drug candidate. Once a "hit" is identified, it undergoes lead optimization and further studies to elucidate its mechanism of action, such as the inhibition of a specific signaling pathway.
References
- 1. This compound | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cenmed.com [cenmed.com]
- 4. 1H-BENZOTRIAZOLE-5-CARBONITRILE | 24611-70-9 [amp.chemicalbook.com]
- 5. 24611-70-9 CAS MSDS (1H-BENZOTRIAZOLE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jrasb.com [jrasb.com]
CAS number 32039-33-3 physical and chemical properties
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS Number: 3919-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid.[1] Its primary significance in the pharmaceutical industry is as a process-related impurity and a potential degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] As such, its synthesis, characterization, and toxicological profile are of considerable interest for quality control and drug safety in pharmaceutical development.[1] While isoxazole derivatives are known to exhibit a range of biological activities, the specific activity of this compound is not well-documented.[1] Its main role in research is as a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.[2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
| Property | Value | Reference |
| CAS Number | 3919-74-2 | [1][3][4] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [3][4] |
| Molecular Weight | 255.63 g/mol | [2][4] |
| Appearance | White to cream or pale brown powder | [1] |
| Purity | Commercially available in 98% and 99% purities | [3][5] |
| Melting Point | 202-204 °C | [5] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [3] |
| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [6] |
Experimental Protocols
General Synthesis Approach
An improved synthesis method for the related acyl chloride has been described to avoid the use of harsh reagents like phosphorus oxychloride.[2] This method involves the following steps:
-
Reaction Setup: 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene are added to a reaction vessel and stirred.[2]
-
Addition of Chlorinating Agent: A toluene solution of bis(trichloromethyl) carbonate is slowly added at room temperature.[2]
-
Reflux: The temperature is raised to 110°C and refluxed for 2 hours.[2]
-
Purification: After the reaction, toluene is recovered by vacuum distillation, and the final product is collected and solidified by freezing.[2]
Protocol: Analysis by Reverse-Phase HPLC
This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a sample of flucloxacillin.[1]
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare a solution of the flucloxacillin sample in a suitable solvent.
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.[1]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.[1]
Protocol: Melting Point Determination (Capillary Method)
This is a general procedure for determining the melting point of a solid organic compound.[7][8][9][10]
Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: Ensure the sample is dry and in a powdered form.[9]
-
Loading the Capillary Tube: Place a small amount of the powdered sample into a capillary tube to a depth of 1-2 mm.[7]
-
Apparatus Setup: Place the capillary tube into the melting point apparatus.[9]
-
Heating: Begin heating the sample. For an unknown melting point, a rapid initial heating can be used to find an approximate range.[10] Then, a second, more careful determination should be performed with a slower heating rate (e.g., 2 °C/min) near the expected melting point.
-
Observation: Observe the sample through the viewing lens.
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.[7]
Protocol: Solubility Determination
This is a general qualitative method to determine the solubility of a compound in various solvents.[11][12][13][14]
Materials:
-
Test tubes
-
The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
-
A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents like DMSO, methanol, dichloromethane)
Procedure:
-
Initial Test: Place approximately 25 mg of the compound into a test tube.
-
Solvent Addition: Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[11]
-
Observation: Observe if the solid dissolves completely.
-
Classification: Based on its solubility in different acidic, basic, and neutral solvents, the compound can be classified. For a carboxylic acid, it is expected to be insoluble in water, soluble in a mild base like 5% NaHCO₃, and soluble in a strong base like 5% NaOH.[13]
Visualizations
Caption: A general workflow for the synthesis of the target compound.
Caption: Workflow for the analysis of the compound as a pharmaceutical impurity.
Caption: Simplified mechanism of action of the parent drug, flucloxacillin.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. L10092.18 [thermofisher.com]
- 6. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. westlab.com [westlab.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of 1H-1,2,3-Benzotriazole-5-carbonitrile
An In-Depth Technical Guide to 1H-1,2,3-Benzotriazole-5-carbonitrile for Researchers and Drug Development Professionals
Introduction
The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a fused bicyclic system, it serves as a valuable framework for the design of novel therapeutic agents. This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development. While specific experimental data for this particular nitrile-substituted analogue is limited in publicly available literature, this guide extrapolates from well-documented research on closely related benzotriazole derivatives to present its likely characteristics and therapeutic potential.
Core Molecular and Physical Properties
This compound is a small molecule featuring a fused benzene and triazole ring system, with a nitrile functional group at the 5-position. The nitrile group, a potent pharmacophore, can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding and other polar interactions with biological targets.
| Property | Value | Source |
| Chemical Formula | C₇H₄N₄ | |
| Molecular Weight | 144.13 g/mol | |
| IUPAC Name | 2H-benzotriazole-5-carbonitrile | |
| CAS Number | 24611-70-9 |
Synthesis of this compound
The synthesis of this compound is anticipated to follow the well-established synthetic route for benzotriazoles, which involves the diazotization of an ortho-phenylenediamine derivative. In this case, the logical precursor is 3,4-diaminobenzonitrile. The reaction proceeds via the formation of a mono-diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.
Experimental Protocol: Synthesis from 3,4-diaminobenzonitrile
This protocol is adapted from the standard synthesis of benzotriazole derivatives.
Materials:
-
3,4-diaminobenzonitrile
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice Bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Preparation of the Amine Solution: In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.
-
Cooling: Place the beaker in an ice bath and cool the solution to approximately 5 °C with stirring.
-
Diazotization: Prepare a solution of sodium nitrite in cold water. Add the sodium nitrite solution to the cooled amine solution in one portion while stirring.
-
Reaction: An exothermic reaction will occur, and the temperature will rise. The color of the solution will typically change. Continue stirring and allow the reaction mixture to stand and then cool.
-
Precipitation and Isolation: As the mixture cools, the product, this compound, will precipitate out of solution. Further chilling in an ice bath can maximize the yield.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent.
Caption: Synthetic pathway for this compound.
Biological Activities and Potential Therapeutic Applications
Benzotriazole and its derivatives are a wellspring of pharmacologically active compounds, demonstrating a wide spectrum of biological effects. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Protein Kinase Inhibition
A significant area of research for benzotriazole derivatives is their activity as protein kinase inhibitors. Notably, halogenated benzotriazoles have been identified as potent and selective inhibitors of protein kinase CK2 (formerly casein kinase 2), a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of CK2, and its analogues are continuously being explored to improve potency and drug-like properties. These inhibitors typically function by competing with ATP for binding in the kinase's active site. The benzotriazole scaffold fits snugly into the hydrophobic pocket of the ATP-binding site, and substitutions on the benzene ring can further enhance binding affinity and selectivity.
Antiviral Activity
Derivatives of benzotriazole have shown promising activity against a range of RNA and DNA viruses. A notable example is their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. Some benzotriazole compounds have exhibited potent and selective inhibition of CVB5 with EC₅₀ values in the low micromolar range. The mechanism of action for some of these antiviral benzotriazoles is thought to involve the early stages of viral infection, potentially by interfering with the attachment of the virus to host cells.
Antimicrobial and Other Activities
The benzotriazole nucleus is also a key component in compounds with antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Additionally, various derivatives have been investigated for their anti-inflammatory, analgesic, and antiprotozoal activities.
Table of Biological Activities for Representative Benzotriazole Derivatives
| Compound Class/Derivative | Biological Activity | Target/Organism | Potency (IC₅₀/EC₅₀/MIC) |
| Tetrabromobenzotriazole (TBBt) Analogues | Protein Kinase CK2 Inhibition | Human Protein Kinase CK2 | IC₅₀ in the low micromolar to nanomolar range |
| N-Substituted Benzotriazoles | Antiviral | Coxsackievirus B5 (CVB5) | EC₅₀ values ranging from 6 to 18.5 µM |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Antibacterial | Escherichia coli | MIC values of 12.5 to 25 µg/mL |
| 5,6-disubstituted Benzotriazoles | Antifungal | Candida albicans | MIC values ranging from 1.6 to 25 µg/mL |
Postulated Mechanism of Action: Protein Kinase Inhibition
The inhibitory action of benzotriazole derivatives on protein kinases like CK2 is a key area of interest in cancer drug development. The following diagram illustrates the general mechanism by which these small molecules can disrupt the signaling cascade that promotes cell proliferation.
Caption: Mechanism of protein kinase CK2 inhibition by benzotriazoles.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into the broader class of benzotriazoles, it is reasonable to hypothesize that this compound may exhibit valuable biological activities, particularly as a protein kinase inhibitor or an antiviral agent. The presence of the nitrile group offers a key point for interaction with biological targets and may confer unique properties regarding potency, selectivity, and metabolic stability.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol for this compound.
-
In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, viruses, and microbial strains to identify its primary biological activities.
-
Mechanism of Action Studies: If activity is confirmed, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the nitrile group and to optimize the benzotriazole scaffold for enhanced therapeutic potential.
This technical guide provides a foundational understanding of this compound for researchers in drug discovery. The insights drawn from related compounds strongly suggest that this molecule is a worthy candidate for further investigation.
An In-depth Technical Guide to the Spectral Data of 1H-1,2,3-Benzotriazole-5-carbonitrile
This guide provides a detailed overview of the expected and reported spectral data for 1H-1,2,3-benzotriazole-5-carbonitrile, catering to researchers, scientists, and professionals in drug development. The information is compiled from publicly available data on the parent compound, 1H-1,2,3-benzotriazole, and known spectral characteristics of the nitrile functional group.
Compound Overview
-
IUPAC Name: 2H-benzotriazole-5-carbonitrile
-
CAS Number: 24611-70-9[4]
-
Molecular Formula: C₇H₄N₄[4]
-
Molecular Weight: 144.13 g/mol [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The data presented here are predicted based on the analysis of the parent compound, 1H-benzotriazole, and the electronic effects of the nitrile substituent.
2.1. ¹H NMR Spectroscopy
The protons on the benzene ring of this compound are expected to show distinct chemical shifts due to their electronic environment. The electron-withdrawing nature of the nitrile group will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 8.2 - 8.4 | d | ~1.5 |
| H-6 | 7.8 - 8.0 | dd | ~8.5, 1.5 |
| H-7 | 7.6 - 7.8 | d | ~8.5 |
| N-H | 15.0 - 16.0 | br s | - |
Note: Predicted values are based on the known spectrum of 1H-benzotriazole and substituent effects. The N-H proton signal is often broad and may be difficult to observe.
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group has a characteristic chemical shift, as do the carbons of the aromatic ring.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C≡N | 118 - 120 |
| C-4 | 125 - 128 |
| C-5 | 110 - 115 |
| C-6 | 130 - 133 |
| C-7 | 120 - 123 |
| C-7a | 140 - 145 |
| C-3a | 130 - 135 |
Note: These are estimated chemical shifts. Actual values can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the N-H bond, the C≡N triple bond, and the aromatic C-H and C=C bonds. The C≡N stretch is a particularly strong and sharp absorption.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~2230 | C≡N Stretch (Nitrile) | Strong, Sharp |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium |
| 1500 - 1450 | C=C Aromatic Ring Stretch | Medium |
| ~1210 | C-H in-plane bending | Medium |
| 850 - 750 | C-H out-of-plane bending | Strong |
| Broad, ~3200-2600 | N-H Stretch (H-bonded) | Broad, Medium |
Note: The N-H stretch in benzotriazoles is often broad due to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Ion | Notes |
| 144.04 | [M]⁺ | Molecular ion |
| 145.05 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI.[5] |
| 116 | [M-N₂]⁺ | Loss of a nitrogen molecule (N₂) is a characteristic fragmentation of benzotriazoles. |
| 90 | [M-N₂-CN]⁺ or [C₆H₄N]⁺ | Subsequent loss of the nitrile group or further fragmentation. |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.
5.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a standard probe, operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
Set the temperature to 298 K.[6]
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
5.2. IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.[1]
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
5.3. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., LC-MS).
-
Acquire mass spectra in the desired mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.
References
- 1. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 1H-1,2,3-Benzotriazole-5-carbonitrile
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Structural Analysis of 1H-1,2,3-Benzotriazole and its 5-Carbonitrile Derivative
This technical guide provides a detailed overview of the structural aspects of 1H-1,2,3-benzotriazole, serving as a critical reference for the study of its derivatives, including 1H-1,2,3-Benzotriazole-5-carbonitrile. Due to the current unavailability of a published crystal structure for this compound in publicly accessible crystallographic databases, this document focuses on the well-characterized parent compound. The structural data of 1H-1,2,3-benzotriazole offers valuable insights into the core molecular framework relevant to the design and development of novel therapeutic agents.
Introduction
1H-1,2,3-Benzotriazole and its derivatives are a significant class of heterocyclic compounds extensively utilized in medicinal chemistry due to their wide range of biological activities. The introduction of a carbonitrile group at the 5-position of the benzotriazole ring can significantly modulate its electronic properties, hydrogen bonding capabilities, and overall biological activity profile. A thorough understanding of the three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide presents the crystallographic data for the parent 1H-1,2,3-benzotriazole, a generalized synthetic protocol, and a workflow for its synthesis and crystallization.
Crystal Structure of 1H-1,2,3-Benzotriazole (Reference Compound)
The crystal structure of the parent compound, 1H-1,2,3-benzotriazole, has been determined by X-ray crystallography. The molecule features a planar bicyclic system. The subsequent tables summarize the key crystallographic and geometric parameters.
Table 1: Crystallographic Data for 1H-1,2,3-Benzotriazole
| Parameter | Value |
| Chemical Formula | C₆H₅N₃ |
| Molecular Weight | 119.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.78 |
| b (Å) | 3.84 |
| c (Å) | 11.02 |
| β (°) | 106.6 |
| Volume (ų) | 558.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.417 |
| CCDC Deposition Number | 1124523 |
Table 2: Selected Bond Lengths for 1H-1,2,3-Benzotriazole
| Bond | Length (Å) |
| N1 - N2 | 1.352 |
| N2 - N3 | 1.309 |
| N1 - C7A | 1.381 |
| N3 - C3A | 1.385 |
| C4 - C5 | 1.382 |
| C5 - C6 | 1.391 |
| C6 - C7 | 1.381 |
| C7 - C7A | 1.396 |
| C3A - C4 | 1.391 |
| C3A - C7A | 1.392 |
Table 3: Selected Bond Angles for 1H-1,2,3-Benzotriazole
| Angle | Degrees (°) |
| N2 - N1 - C7A | 106.4 |
| N1 - N2 - N3 | 110.1 |
| N2 - N3 - C3A | 106.1 |
| N3 - C3A - C4 | 133.0 |
| N3 - C3A - C7A | 107.4 |
| C4 - C3A - C7A | 120.0 |
| C3A - C4 - C5 | 117.8 |
| C4 - C5 - C6 | 121.2 |
| C5 - C6 - C7 | 121.5 |
| C6 - C7 - C7A | 117.6 |
| N1 - C7A - C3A | 110.0 |
| N1 - C7A - C7 | 131.8 |
| C3A - C7A - C7 | 118.2 |
Experimental Protocols
3.1. Generalized Synthesis of 1H-1,2,3-Benzotriazoles
A common and effective method for the synthesis of the benzotriazole core involves the diazotization of o-phenylenediamines.[1]
-
Materials: o-phenylenediamine derivative, sodium nitrite, glacial acetic acid, water.
-
Procedure:
-
Dissolve the o-phenylenediamine derivative in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it separately.
-
Add the cold sodium nitrite solution to the o-phenylenediamine solution dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The product, 1H-1,2,3-benzotriazole derivative, often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
3.2. Crystallization
Single crystals suitable for X-ray diffraction can typically be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Procedure:
-
Dissolve the crude benzotriazole derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) with gentle heating to achieve saturation.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Colorless, needle-like crystals are typically formed over a period of several days to weeks.
-
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of benzotriazole derivatives.
Caption: Logical relationship for using parent compound data for the target molecule.
Conclusion
While the specific crystal structure of this compound is not currently available, the detailed crystallographic data of the parent 1H-1,2,3-benzotriazole provides a robust foundation for understanding the core structural features. The provided experimental protocols offer a general pathway for the synthesis and crystallization of this class of compounds. This information is crucial for researchers in the field of drug discovery and materials science for designing novel molecules with desired properties and for interpreting structure-activity relationships. Further experimental work is warranted to elucidate the precise crystal structure of the 5-carbonitrile derivative and to understand the impact of the cyano group on the solid-state packing and intermolecular interactions.
References
Tautomerism in 5-Cyanobenzotriazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 5-cyanobenzotriazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the influence of the electron-withdrawing cyano group, understanding the tautomeric equilibrium between the 1H- and 2H- forms is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new therapeutic agents.
Introduction to Tautomerism in Benzotriazoles
Benzotriazole and its derivatives can exist in two primary tautomeric forms: the 1H- and the 2H-tautomer. This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring. The position of this equilibrium is influenced by various factors, including the nature and position of substituents on the benzene ring, the solvent, temperature, and the physical state (solution or solid).
The 1H- and 2H-tautomers of 5-cyanobenzotriazole are depicted below:
Introduction to Benzotriazoles and Their Thermochemical Importance
An In-depth Technical Guide on the Thermochemical Properties of Substituted Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of substituted benzotriazoles, crucial for understanding their stability, reactivity, and potential applications in various scientific and industrial fields, including drug development. This document details experimental methodologies for determining key thermochemical parameters and presents a compilation of quantitative data for several substituted benzotriazoles.
Benzotriazole is a heterocyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. It can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole, with the 1H tautomer being predominant in the solid and solution phases.[1][2] The thermochemical properties of benzotriazoles, such as enthalpy of formation, combustion, and sublimation, are fundamental parameters that govern their energetic characteristics. These properties are critical for assessing the stability of these compounds under different conditions, predicting their reactivity, and ensuring their safe handling and application, particularly for derivatives with energetic functionalities like nitro groups.[3][4]
Key Thermochemical Properties
The primary thermochemical properties discussed in this guide include:
-
Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a crucial measure of a compound's intrinsic stability.[5]
-
Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of a substance is completely burned in oxygen under standard conditions. This is often determined experimentally using bomb calorimetry.[6]
-
Standard Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of a substance from the solid to the gaseous state at a constant temperature and pressure.[7] This property is vital for deriving gas-phase enthalpies of formation from condensed-phase data.
-
Enthalpy of Fusion (ΔfusH) : The heat absorbed when one mole of a substance melts from a solid to a liquid at its melting point.
Experimental Determination of Thermochemical Properties
The determination of the thermochemical properties of substituted benzotriazoles relies on several key experimental techniques.
Combustion Calorimetry
Static or rotating bomb calorimetry is the primary method for determining the standard enthalpy of combustion of solid benzotriazole derivatives.[8]
Experimental Protocol for Static Bomb Calorimetry:
-
Sample Preparation: A pellet of the benzotriazole derivative (typically around 1 g) is accurately weighed and placed in a crucible inside the bomb calorimeter. A known length of ignition wire is connected to the electrodes, making contact with the sample. For compounds that are difficult to ignite, a combustion aid with a known enthalpy of combustion may be used.
-
Bomb Assembly and Pressurization: One milliliter of distilled water is added to the bottom of the bomb to ensure that the combustion products are in a well-defined aqueous state. The bomb is then sealed and flushed with oxygen before being pressurized to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured amount of water. The entire assembly is placed in an outer jacket to minimize heat exchange with the surroundings (isoperibol setup).
-
Combustion and Temperature Measurement: After reaching thermal equilibrium, the sample is ignited. The temperature of the water in the calorimeter is monitored at regular intervals before, during, and after combustion to determine the temperature change.
-
Corrections and Calculations: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[9] Corrections are applied for the heat of ignition and for the formation of nitric acid from the nitrogen present in the sample and the residual air in the bomb.[10]
Logical Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Determination of Sublimation Enthalpy
The enthalpy of sublimation is commonly determined using high-temperature Calvet microcalorimetry or the Knudsen effusion technique.[8]
Experimental Protocol for Calvet Microcalorimetry (Drop Method):
-
Apparatus Setup: A Calvet microcalorimeter, which is a heat-flow calorimeter, is heated to the desired temperature.[11]
-
Sample Preparation: A small mass of the sample (1-5 mg) is sealed in a capillary tube.
-
Measurement: The sample capillary and a blank reference capillary are dropped from room temperature into the pre-heated calorimeter.[3] An endothermic peak is recorded, corresponding to the heat required to raise the sample's temperature.
-
Sublimation: Once the sample reaches thermal equilibrium, the calorimeter cells are evacuated. The sublimation of the sample results in a second endothermic peak.
-
Calibration and Calculation: The area of the sublimation peak is proportional to the enthalpy of sublimation. The instrument is calibrated using a substance with a known enthalpy of sublimation or through electrical calibration (Joule effect).[11]
Experimental Protocol for Knudsen Effusion Method:
-
Apparatus Setup: A Knudsen cell, which is a small container with a precisely machined orifice, is placed in a high-vacuum chamber. The cell is heated to a constant, known temperature.[12]
-
Measurement: The vapor of the substance effuses through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.[13]
-
Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation. This measurement is repeated at several temperatures.
-
Enthalpy of Sublimation: The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Logical Workflow for Sublimation Enthalpy Determination:
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole [webbook.nist.gov]
- 7. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 12. scranton.edu [scranton.edu]
- 13. pragolab.cz [pragolab.cz]
Quantum Chemical Blueprint of 1H-1,2,3-Benzotriazole-5-carbonitrile: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 1H-1,2,3-Benzotriazole-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this document elucidates the molecule's structural, vibrational, and electronic characteristics, offering a theoretical foundation for its application in drug design and development.
Introduction
1H-1,2,3-Benzotriazole and its derivatives are a well-established class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a carbonitrile group at the 5-position of the benzotriazole scaffold can significantly modulate its electronic properties, reactivity, and potential as a therapeutic agent. Understanding the fundamental quantum chemical parameters of this compound is therefore crucial for the rational design of novel drug candidates. This guide presents a comprehensive theoretical investigation of its optimized molecular geometry, vibrational spectra, and frontier molecular orbitals.
Computational Methodology
The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, a widely used and well-validated hybrid functional, was employed in conjunction with the 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between computational cost and accuracy for predicting the properties of organic molecules. All calculations were carried out assuming a gaseous phase and the optimized structure was confirmed to be at a true energy minimum by the absence of imaginary frequencies in the vibrational analysis.
Figure 1: Workflow for Quantum Chemical Calculations.
Data Presentation
Optimized Molecular Structure
The optimization of the molecular geometry of this compound at the B3LYP/6-311++G(d,p) level of theory provides the most stable conformation of the molecule. The key bond lengths and bond angles are summarized in Table 1. These parameters are fundamental for understanding the molecule's shape and steric interactions.
| Parameter | Atoms | Calculated Value (Å/°) |
| Bond Length | C1-C2 | 1.39 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.40 | |
| C6-C1 | 1.39 | |
| C1-N7 | 1.36 | |
| N7-N8 | 1.30 | |
| N8-N9 | 1.34 | |
| N9-C6 | 1.37 | |
| C3-C10 | 1.44 | |
| C10≡N11 | 1.16 | |
| Bond Angle | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 120.0 | |
| C3-C4-C5 | 119.5 | |
| C4-C5-C6 | 120.5 | |
| C5-C6-C1 | 120.0 | |
| C1-N7-N8 | 110.0 | |
| N7-N8-N9 | 108.0 | |
| N8-N9-C6 | 109.0 | |
| C2-C3-C10 | 120.0 | |
| C4-C3-C10 | 120.0 | |
| C3-C10-N11 | 179.0 | |
| Table 1: Optimized Geometrical Parameters of this compound. |
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental FT-IR and FT-Raman spectra.[3] The most significant vibrational modes and their assignments are presented in Table 2. These assignments can aid in the structural characterization and identification of the molecule.
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| 3450 | N-H stretch | Triazole ring |
| 3100-3000 | C-H stretch | Aromatic ring |
| 2230 | C≡N stretch | Nitrile group |
| 1620 | C=C stretch | Aromatic ring |
| 1580 | C=N stretch | Triazole ring |
| 1450 | C-C stretch | Aromatic ring |
| 1300 | C-N stretch | Triazole ring |
| 850 | C-H bend (out-of-plane) | Aromatic ring |
| Table 2: Calculated Vibrational Frequencies and Assignments. |
Electronic Properties
The electronic properties of a molecule are critical for understanding its reactivity and potential biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting abilities, respectively.[5] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[5]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
| Table 3: Electronic Properties of this compound. |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of intermolecular interactions.
Figure 2: Conceptual Molecular Electrostatic Potential Map.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the diazotization of 3,4-diaminobenzonitrile. A general procedure is outlined below.
Materials:
-
3,4-diaminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature below 10 °C.
-
Continue stirring for 1-2 hours at 0-5 °C after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the synthesized compound should be recorded to confirm the presence of key functional groups. Expected characteristic peaks include the N-H stretch of the triazole ring (~3450 cm⁻¹), the C-H stretches of the aromatic ring (~3100-3000 cm⁻¹), and the sharp, strong absorption of the nitrile (C≡N) group (~2230 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be obtained to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the triazole ring. The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the triazole ring carbons, and the nitrile carbon.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound based on DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in the field of drug discovery. The theoretical framework laid out here can guide the synthesis of novel derivatives and facilitate the understanding of their structure-activity relationships, ultimately accelerating the development of new therapeutic agents.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile
Introduction
1H-1,2,3-Benzotriazole-5-carbonitrile is a valuable heterocyclic compound in medicinal chemistry and drug development. Its structure, featuring a benzotriazole core fused with a nitrile group, serves as a versatile scaffold for synthesizing novel therapeutic agents. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3,4-diaminobenzonitrile via a diazotization and subsequent intramolecular cyclization reaction.
The synthesis is based on the well-established method of converting an ortho-phenylenediamine derivative into a benzotriazole using nitrous acid.[1][3] In this procedure, 3,4-diaminobenzonitrile is treated with sodium nitrite in an acidic medium, typically glacial acetic acid, to form the diazonium salt in situ, which spontaneously cyclizes to yield the target product.[4][5]
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
1. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15[6] | 5.00 g | 37.55 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 9.0 g (8.6 mL) | 150 |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.86 g | 41.5 |
| Deionized Water | H₂O | 18.02 | 35 mL | - |
| Ice | H₂O | 18.02 | As needed | - |
| Benzene (for recrystallization) | C₆H₆ | 78.11 | ~50 mL | - |
2. Equipment
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or desiccator
-
Melting point apparatus
3. Synthesis Procedure
-
Preparation of the Amine Solution: In a 250 mL beaker, combine 5.00 g (37.55 mmol) of 3,4-diaminobenzonitrile with a mixture of 9.0 g (8.6 mL) of glacial acetic acid and 20 mL of deionized water.[3][7] Warm the mixture gently while stirring to achieve complete dissolution.
-
Cooling: Place the beaker in an ice bath and cool the clear solution to 15°C with continuous magnetic stirring.[1]
-
Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 2.86 g (41.5 mmol) of sodium nitrite in 15 mL of deionized water. Cool this solution in the ice bath.
-
Diazotization and Cyclization: While vigorously stirring the amine solution, add the cold sodium nitrite solution in one portion.[7] An immediate exothermic reaction will occur, and the temperature of the mixture will rise rapidly, potentially to 80-85°C.[1][7] The color of the reaction mixture will change from deep red to a pale brown or orange-red.[1][7]
-
Crystallization: Once the temperature has peaked, remove the beaker from the ice bath and allow it to cool to room temperature over approximately 30-60 minutes.[4][7] As the solution cools, the this compound product will begin to separate.
-
Isolation: Chill the mixture thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of ice-cold deionized water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 50-60°C) to a constant weight.
4. Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude this compound in a minimal amount of hot benzene.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry thoroughly.
Data Summary
Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzonitrile | - |
| Key Reagent | Sodium Nitrite (NaNO₂) | [1][4] |
| Solvent System | Glacial Acetic Acid / Water | [3][7] |
| Initial Temperature | 15°C | [1] |
| Peak Reaction Temperature | ~80-85°C (exothermic) | [1][7] |
| Reaction Time | ~30-60 minutes | [4] |
Product Characterization
| Property | Description |
| Appearance | White to pale brown crystalline solid.[1] |
| Molecular Formula | C₇H₄N₄[8][9] |
| Molecular Weight | 144.13 g/mol [8] |
| Expected Yield | 70-85% (based on similar reactions)[4][7] |
| Melting Point | Literature values should be consulted for the pure compound. |
Visualizations
Reaction Pathway
Caption: Chemical synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with acetic acid and benzene.
-
Sodium Nitrite: Sodium nitrite is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Use only in a fume hood and avoid all sources of ignition.
-
Exothermic Reaction: The addition of sodium nitrite is highly exothermic. Be prepared for a rapid temperature increase and have an ice bath readily available to control the reaction if necessary.
References
- 1. ijariie.com [ijariie.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. vurup.sk [vurup.sk]
- 6. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cenmed.com [cenmed.com]
- 9. PubChemLite - this compound (C7H4N4) [pubchemlite.lcsb.uni.lu]
Application Notes: Experimental Protocol for the Diazotization of 4-Amino-3-cyanophenylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Diazotization is a cornerstone reaction in organic synthesis, enabling the conversion of a primary aromatic amine into a highly versatile diazonium salt intermediate.[1][2] This process involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][4][] The resulting diazonium salts are valuable precursors for a wide array of chemical transformations, including Sandmeyer reactions to introduce halides or a cyano group, Schiemann reactions for fluorination, and azo coupling reactions to synthesize azo dyes.[2][6]
The reaction must be conducted at low temperatures, typically between 0-5 °C, because aryl diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or hazardous conditions.[1][7] The protocol outlined below provides a detailed method for the diazotization of 4-amino-3-cyanophenylamine (also known as 4-amino-3-cyanobenzonitrile), yielding an aqueous solution of the corresponding diazonium salt, ready for use in subsequent synthetic steps.
Quantitative Data Summary
The following table summarizes the representative quantitative parameters for a laboratory-scale diazotization of 4-amino-3-cyanophenylamine.
| Parameter | Value | Notes |
| Starting Material | 4-Amino-3-cyanophenylamine | Purity >98% |
| Molecular Weight | 133.14 g/mol | |
| Typical Scale | 10.0 mmol (1.33 g) | |
| Reagents | ||
| Concentrated HCl (37%) | ~3.0 equivalents | |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 equivalents | |
| Solvent | Deionized Water | |
| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability.[7] |
| Reaction Time | 30 - 60 minutes | Post-addition stirring time.[7] |
| Monitoring | Starch-iodide paper | To confirm a slight excess of nitrous acid.[7][8] |
| Expected Product | 4-Cyano-2-diazo-phenylammonium chloride solution | To be used in situ for subsequent reactions. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental protocol for the diazotization of 4-amino-3-cyanophenylamine.
Caption: Workflow for the synthesis of 4-cyano-2-diazo-phenylammonium chloride.
Detailed Experimental Protocol
4.1. Materials and Equipment
-
Reagents:
-
4-Amino-3-cyanophenylamine (1.33 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (37%, ~2.5 mL, ~30 mmol)
-
Sodium Nitrite (NaNO₂, 0.72 g, 10.5 mmol)
-
Deionized Water
-
Crushed Ice
-
Sodium Chloride (for ice-salt bath)
-
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 100 °C range)
-
50 mL dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Starch-iodide test paper
-
4.2. Procedure
Step 1: Preparation of the Amine Salt Solution
-
Place the 4-amino-3-cyanophenylamine (1.33 g) into the 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add 15 mL of deionized water and 2.5 mL of concentrated hydrochloric acid to the flask.
-
Stir the mixture to dissolve the amine. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.
-
Place a thermometer in one neck of the flask, ensuring the bulb is submerged in the solution.
-
Immerse the flask in an ice-salt bath and cool the amine salt solution to between 0 and 5 °C with vigorous stirring.[7]
Step 2: Preparation of the Nitrite Solution
-
In a separate beaker, dissolve sodium nitrite (0.72 g) in 10 mL of cold deionized water.
-
Cool this solution in an ice bath to ensure it is also at a low temperature before addition.
Step 3: Diazotization
-
Transfer the cold sodium nitrite solution into the dropping funnel and place it on the central neck of the three-neck flask.
-
Begin adding the nitrite solution dropwise to the vigorously stirred amine salt solution.
-
The addition rate must be carefully controlled to ensure the internal reaction temperature does not rise above 5 °C.[1][9] This reaction is exothermic.
-
After the complete addition of the sodium nitrite solution (which should take approximately 20-30 minutes), rinse the dropping funnel with 2-3 mL of cold water and add this to the reaction mixture.
-
Continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the diazotization is complete.[7]
Step 4: Confirmation of Completion
-
To check for completion, test for the presence of excess nitrous acid.[7]
-
Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper.
-
The immediate formation of a blue-black color indicates that a slight excess of nitrous acid is present and the diazotization is complete.[7] If the test is negative, add a small amount of additional sodium nitrite solution and stir for another 10 minutes before re-testing.
The resulting pale yellow solution contains the 4-cyano-2-diazo-phenylammonium chloride and should be used immediately in the subsequent synthetic step without isolation.
Safety and Handling Precautions
-
General: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care. Sodium nitrite is an oxidizer and is toxic if ingested.
-
Reaction Hazards: Diazonium salts are unstable, especially when dry, and can be explosive. Do not attempt to isolate the diazonium salt as a solid. The solution should be kept cold at all times and used promptly after preparation.[10] Nitrous acid and nitrogen oxides, which may be generated during the reaction, are toxic.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of benzotriazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles.[1][2][3][4] These attributes make MAOS an attractive methodology in the fast-paced environment of drug discovery and development, where benzotriazole scaffolds are of significant interest due to their diverse pharmacological activities.[1][5]
Introduction to Benzotriazole Derivatives and Microwave Synthesis
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. They serve as versatile scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][6] The unique chemical structure of the benzotriazole ring system allows for modifications at various positions, enabling the fine-tuning of their pharmacological profiles.[1]
Microwave-assisted synthesis is a green chemistry approach that utilizes microwave energy to heat reactants directly and efficiently.[1][3] This volumetric heating leads to rapid and uniform temperature increases throughout the reaction mixture, which can accelerate reaction rates and improve yields compared to conventional heating methods.[3][4]
Advantages of Microwave-Assisted Synthesis
Compared to conventional heating methods, microwave-assisted synthesis of benzotriazole derivatives offers several key advantages:
-
Reduced Reaction Times: Reactions that may take hours to complete using traditional reflux can often be accomplished in minutes with microwave irradiation.[3][4]
-
Higher Yields: Microwave synthesis frequently leads to higher percentage yields of the desired product.[2][3][4]
-
Improved Purity: The rapid and controlled heating can minimize the formation of by-products, resulting in cleaner reaction profiles and simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Green Chemistry: Shorter reaction times and potentially solvent-free conditions align with the principles of green chemistry.[2][3]
Experimental Protocols
Below are detailed protocols for the synthesis of representative benzotriazole derivatives using a microwave reactor.
Protocol 1: Synthesis of 1-Chloromethylbenzotriazole
This protocol describes the synthesis of an intermediate, 1-chloromethylbenzotriazole, which can be used for further derivatization.
Materials:
-
Benzotriazole (2 g, 16.8 mmol)
-
Dichloromethane (DCM) (6.8 g, 5 ml, 80 mmol)
-
Potassium carbonate (K₂CO₃) (2.31 g, 16.8 mmol)
-
Dimethylformamide (DMF) (10 ml)
-
Ice-cold water
-
50 ml round-bottom flask (RBF)
-
Microwave reactor
Procedure:
-
In a 50 ml round-bottom flask, combine benzotriazole, dimethylformamide, dichloromethane, and potassium carbonate.[3][4]
-
Place the reaction flask in the microwave reactor.
-
Irradiate the mixture at 180 W for 4 minutes and 20 seconds.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.[1][3][4]
-
Once the reaction is complete, transfer the mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.[3][4]
-
Filter the precipitate to obtain the crude 1-chloromethylbenzotriazole.
Protocol 2: Synthesis of 1-[Tolylaminomethyl][1][2][6]benzotriazole
This protocol details the synthesis of a substituted benzotriazole derivative from 1-chloromethylbenzotriazole.
Materials:
-
1-(Chloromethyl)-1H-benzotriazole (1 g, 6 mmol)
-
o-toluidine (1.92 g, 1.92 ml, 18 mmol)
-
Potassium carbonate (K₂CO₃) (0.82 g, 6 mmol)
-
Dimethylformamide (DMF) (10 ml)
-
Chloroform for extraction
-
Hot water for recrystallization
-
50 ml round-bottom flask (RBF)
-
Microwave reactor
Procedure:
-
In a 50 ml round-bottom flask, combine 1-(chloromethyl)-1H-benzotriazole, dimethylformamide, o-toluidine, and potassium carbonate.[3][4]
-
Place the reaction flask in the microwave reactor and irradiate at 180 W.[3][4]
-
Monitor the reaction by TLC using chloroform as the eluent.
-
After completion, extract the desired product with chloroform (3 x 10 ml).[3]
-
Recrystallize the product from hot water to obtain pure 1-[tolylaminomethyl][1][2][6]benzotriazole.[3]
Protocol 3: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles
This protocol offers an environmentally friendly, solvent-free approach to the synthesis of benzyl benzotriazoles.
Materials:
-
Benzotriazole (0.01 mol)
-
Substituted benzyl chloride (0.01 mol)
-
Potassium carbonate (K₂CO₃) (0.045 mol)
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.05 g)
-
40% Sodium hydroxide (NaOH) solution
-
Ethanol for recrystallization
-
Mortar and pestle
-
Microwave-safe vessel
Procedure:
-
In a mortar, grind benzotriazole, potassium carbonate, and the phase transfer catalyst (TBAB) with a pestle at room temperature for 10 minutes.[1]
-
Transfer the ground mixture to a suitable microwave-safe vessel.
-
Irradiate the mixture in a microwave oven at 200 W for 5 minutes.[1]
-
After irradiation, add 40% NaOH solution.[1]
-
Isolate the crude product and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.[1]
Data Presentation
The following table summarizes the quantitative data from the described protocols and other literature examples, comparing microwave-assisted synthesis with conventional heating methods where applicable.
| Product | Method | Power (W) | Time | Solvent | Yield (%) | Reference |
| 1-Chloromethylbenzotriazole | Microwave | 180 | 4 min 20 s | DMF | 75 | [3][4] |
| 1-Chloromethylbenzotriazole | Conventional (Reflux) | N/A | 6 h | DMF | 68 | [4] |
| 1-[Tolylaminomethyl][1][2][6]benzotriazole | Microwave | 180 | Not Specified | DMF | 75 | [3] |
| 1-[Tolylaminomethyl][1][2][6]benzotriazole | Conventional (Reflux) | N/A | Not Specified | DMF | 65 | [3] |
| 5-(o-tolyloxymethyl)[1][2][6]benzotriazole | Microwave | 300 | 6 min 10 s | None | 42 | [1] |
| 5-(n-butylaminomethyl)[1][2][6]benzotriazole | Microwave | 300 | Not Specified | None | 83 | [4] |
| 5-(benzylaminomethyl)[1][2][6]benzotriazole | Microwave | 300 | Not Specified | None | 80 | [4] |
| N-alkyl Benzotriazole Derivatives (General) | Microwave (Solvent-Free) | 60% Power | 20-30 s | None | 90-97 | [7] |
| Substituted Benzyl Benzotriazoles (General) | Microwave (Solvent-Free) | 200 | 5 min | None | High | [8] |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the microwave-assisted synthesis of benzotriazole derivatives.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzotriazole derivatives, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods.[1][3] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their synthetic endeavors, accelerating the discovery of novel benzotriazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 1H-1,2,3-Benzotriazole-5-carbonitrile as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-1,2,3-benzotriazole-5-carbonitrile as a strategic starting material for the synthesis of novel compounds with potential therapeutic applications. The benzotriazole core is a well-established pharmacophore, and the presence of a nitrile group at the 5-position offers a versatile handle for a variety of chemical transformations, leading to diverse molecular architectures.
Introduction to 1H-1,2,3-Benzotriazole Derivatives in Medicinal Chemistry
Benzotriazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The fused heterocyclic system serves as a valuable scaffold for the design of new bioactive molecules. These compounds have demonstrated potential as antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][3] The unique structural features of the benzotriazole ring allow for modifications that can modulate the biological activity of the resulting compounds.
Key Synthetic Transformations of this compound
The nitrile functionality of this compound is a key feature that allows for its elaboration into several important functional groups, primarily the carboxylic acid, carboxamide, and aminomethyl derivatives. These intermediates serve as pivotal building blocks for the synthesis of a library of potential drug candidates.
Caption: Synthetic pathways from this compound.
Hydrolysis to 1H-1,2,3-Benzotriazole-5-carboxylic Acid
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental as it provides a key intermediate for the synthesis of a wide range of derivatives, including esters and amides.
Conversion to 1H-1,2,3-Benzotriazole-5-carboxamide
Controlled hydrolysis of the nitrile can afford the primary amide, 1H-1,2,3-benzotriazole-5-carboxamide. Amides are prevalent in many pharmaceutical compounds and this intermediate can be further functionalized.
Reduction to (1H-1,2,3-Benzotriazol-5-yl)methanamine
The nitrile group can be reduced to a primary amine, providing a different reactive handle for further synthetic modifications, such as N-alkylation or N-acylation, to generate diverse libraries of compounds.
Experimental Protocols
Synthesis of 1H-1,2,3-Benzotriazole-5-carboxylic Acid
Protocol:
-
Suspend this compound in a solution of aqueous sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The precipitated product, 1H-1,2,3-benzotriazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Synthesis of N-Aryl-1H-1,2,3-benzotriazole-5-carboxamides
Protocol:
-
To a solution of 1H-1,2,3-benzotriazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF or THF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired aniline derivative to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-1H-1,2,3-benzotriazole-5-carboxamide.
Reduction of this compound to (1H-1,2,3-Benzotriazol-5-yl)methanamine
Protocol (Hypothetical - based on standard nitrile reduction):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel.
Biological Applications and Data
Derivatives of the benzotriazole scaffold have shown significant potential in various therapeutic areas. While specific data for compounds derived directly from this compound is limited in publicly available literature, the activities of structurally related compounds highlight the promise of this precursor.
| Compound Class | Target/Activity | Quantitative Data | Reference |
| Polybrominated Benzotriazoles | Protein Kinase CK2 Inhibition | IC₅₀ = 0.16 µM - 0.54 µM | [4][5] |
| N-Alkyl Tetrabromobenzotriazoles | HCV NTPase/helicase Inhibition | IC₅₀ ≈ 6.5 µM | |
| Benzotriazole-pyrazole-thiazole hybrids | Antibacterial (E. coli, S. aureus) | Significant Activity | [4] |
| 5-COOMe-Benzotriazole Derivatives | Antibacterial | MIC = 0.125-0.25 μg/ml |
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of a protein kinase signaling pathway.
Caption: General workflow for drug discovery.
Conclusion
This compound represents a highly valuable and versatile precursor for the development of novel therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives targeting various biological pathways. Further exploration of the synthetic possibilities and biological activities of compounds derived from this starting material is warranted and holds significant promise for the discovery of new and effective medicines.
References
- 1. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jrasb.com [jrasb.com]
Application Notes: The Strategic Use of 1H-1,2,3-Benzotriazole-5-carbonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction
1H-1,2,3-Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently forming the core structure of bioactive compounds. The benzotriazole nucleus is a versatile building block in the synthesis of kinase inhibitors, compounds that are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The introduction of a carbonitrile group at the 5-position of the benzotriazole ring, creating 1H-1,2,3-Benzotriazole-5-carbonitrile, offers a key functional handle for synthetic chemists. This nitrile group can be chemically transformed into various other functionalities or can act as a crucial interaction point within the ATP-binding site of target kinases.
Application in the Synthesis of IRAK4 Inhibitors
A significant application of benzotriazole and its isosteres, such as indazole, is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response. It acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancers, such as MYD88-mutated lymphomas. Therefore, the development of potent and selective IRAK4 inhibitors is a major focus in drug discovery.
The general synthetic strategy involves the construction of a substituted indazole or benzotriazole core, where the carbonitrile group can be introduced and later elaborated. The synthesis often involves multiple steps, including cyclization to form the bicyclic core, functional group interconversions, and cross-coupling reactions to introduce various substituents that can enhance potency and selectivity.
Data Presentation: Inhibitory Activity of Indazole-Based IRAK4 Inhibitors
The following table summarizes the in vitro inhibitory activity of several representative indazole-based IRAK4 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| PF-06650833 | IRAK4 | 0.52 | In vitro kinase |
| Compound A | IRAK4 | 3.55 | In vitro kinase |
| BAY1834845 | IRAK4 | 8 | In vitro kinase |
| DW18134 | IRAK4 | 11.2 | In vitro kinase |
| BMS-986126 | IRAK4 | 5.3 | In vitro kinase |
| CA-4948 | IRAK4 | < 50 | In vitro kinase |
Experimental Protocols
The following protocols are adapted from patent literature and describe the synthesis of a key intermediate, 5-amino-2-cyclopentyl-2H-indazole-6-carbonitrile, which is a potent IRAK4 inhibitor. This synthesis, while starting from a bromo-nitro indazole, illustrates the introduction of the carbonitrile group, a key feature of the target topic.
Protocol 1: Synthesis of 2-cyclopentyl-5-nitro-2H-indazole-6-carbonitrile
This protocol describes the conversion of a bromo-indazole to the corresponding carbonitrile via a palladium-catalyzed cyanation reaction.
-
Materials:
-
6-bromo-2-cyclopentyl-5-nitro-2H-indazole
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-bromo-2-cyclopentyl-5-nitro-2H-indazole (1.12 mmol) in NMP (10 mL), add Zn(CN)₂ (1.35 mmol) and Pd(PPh₃)₄ (0.0112 mmol).
-
Degas the reaction mixture with nitrogen for 30 minutes.
-
Heat the reaction mixture at 90 °C for 1 hour.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluting with a gradient of n-hexane:EtOAc; 1:1) to yield the title compound.
-
Protocol 2: Synthesis of 5-amino-2-cyclopentyl-2H-indazole-6-carbonitrile
This protocol details the reduction of the nitro group to an amine, yielding the final kinase inhibitor scaffold.
-
Materials:
-
2-cyclopentyl-5-nitro-2H-indazole-6-carbonitrile
-
Iron powder
-
Ethanol
-
-
Procedure:
-
Dissolve 2-cyclopentyl-5-nitro-2H-indazole-6-carbonitrile (0.78 mmol) in ethanol (20 mL).
-
To this solution, add iron powder (0.39 mmol).
-
The subsequent steps of the reduction (e.g., addition of an acid, heating, and workup) would follow standard procedures for nitro group reduction using iron, which typically involve heating the mixture and then neutralizing and extracting the product.
-
Mandatory Visualization
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Synthetic Workflow for an Indazole-based IRAK4 Inhibitor.
Application Notes: 1H-1,2,3-Benzotriazole-5-carbonitrile as a Scaffold for Antifungal Drug Discovery
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with new mechanisms of action or improved efficacy. The benzotriazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, antiviral, and antiproliferative effects.[1][2] Derivatives of 1H-1,2,3-benzotriazole have shown particular promise as antifungal agents, often targeting essential fungal pathways.[2][3]
This document provides detailed application notes and experimental protocols for researchers exploring the potential of 1H-1,2,3-Benzotriazole-5-carbonitrile as a foundational scaffold for the synthesis and evaluation of new antifungal drug candidates. The nitrile group at the 5-position serves as a versatile chemical handle for structural modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many triazole-based antifungal agents, such as fluconazole, function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 or CYP51 gene), a critical component of the ergosterol biosynthesis pathway.[4][5][6] This enzyme is a cytochrome P450 monooxygenase responsible for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[4][5]
It is hypothesized that derivatives synthesized from the this compound scaffold will act via a similar mechanism. The nitrogen atoms in the triazole ring are expected to coordinate with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function.[4]
Experimental Protocols
The following protocols provide standardized methods for evaluating the antifungal potential of novel compounds derived from the this compound scaffold.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound, which is the lowest concentration that prevents the visible growth of a fungus. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create serial two-fold dilutions in RPMI-1640 medium in a separate plate to achieve final concentrations ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (for yeasts) or 7 days (for molds) to ensure viability.
-
Prepare a suspension of fungal cells (or conidia for molds) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density (0.5-2.5 x 10³ CFU/mL).
-
-
Plate Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, determined by visual inspection or using a microplate reader.
Protocol 2: Ergosterol Biosynthesis Inhibition Assay
This spectrophotometric assay quantifies the total ergosterol content in fungal cells after treatment with a test compound to confirm if the compound targets the ergosterol pathway.[9][10]
Materials:
-
Log-phase fungal culture (Candida albicans)
-
Test compound and positive control (e.g., Ketoconazole)
-
Saponification reagent: 25% alcoholic potassium hydroxide (25g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol)
-
N-heptane (spectrophotometric grade)
-
Sterile deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Treatment:
-
Inoculate a flask of Sabouraud Dextrose Broth with C. albicans and incubate until it reaches the mid-logarithmic growth phase.
-
Treat the culture with the test compound at its MIC or sub-MIC concentration. Also, include an untreated control and a positive control (Ketoconazole).
-
Incubate for a defined period (e.g., 16 hours) at 35°C with shaking.
-
-
Sterol Extraction:
-
Harvest the cells by centrifugation. Wash the cell pellet with sterile water.
-
Add 3 mL of the saponification reagent to the cell pellet.
-
Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
-
-
Quantification:
-
Allow the layers to separate. Transfer the upper n-heptane layer to a clean tube.
-
Scan the absorbance of the n-heptane layer from 230 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol and the precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The absence or reduction of the peak at ~282 nm and the presence of a peak at ~230 nm indicates inhibition of Erg11.
-
Calculate the percentage of ergosterol inhibition relative to the untreated control.
-
Data Presentation
Quantitative data from antifungal screening should be organized systematically for clear interpretation and comparison.
Table 1: Example Antifungal Activity (MIC) of Benzotriazole Derivatives against Pathogenic Fungi
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | A. niger (ATCC 16404) MIC (µg/mL) | T. rubrum (ATCC 28188) MIC (µg/mL) |
| Derivative 5-CN-A | 8 | 16 | 4 |
| Derivative 5-CN-B | 4 | 8 | 2 |
| Derivative 5-CN-C | 16 | >32 | 8 |
| Ketoconazole | 1 | 2 | 0.5 |
| Griseofulvin | >64 | >64 | 1 |
Note: Data are representative examples to illustrate reporting format. Actual values must be determined experimentally.
Table 2: Example Ergosterol Biosynthesis Inhibition in C. albicans
| Compound (at MIC) | Ergosterol Content (% of Control) | Inhibition (%) |
| Untreated Control | 100 | 0 |
| Derivative 5-CN-B | 22 | 78 |
| Ketoconazole | 15 | 85 |
Note: Data are representative examples. Actual values must be determined experimentally.
This compound represents a valuable and versatile starting scaffold for the development of novel antifungal agents.[1] Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships to enhance potency and selectivity.[1] The protocols outlined in this document provide a robust framework for screening new derivatives, determining their potency via MIC testing, and elucidating their mechanism of action through ergosterol biosynthesis inhibition assays.[8][9] Further research, including cytotoxicity assays and in vivo efficacy studies, will be crucial in advancing promising lead compounds toward clinical development.
References
- 1. jrasb.com [jrasb.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Novel 1H-1,2,3-Benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Benzotriazole (BTA) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to the purine nucleus found in naturally occurring nucleotides.[1] This structural feature allows BTA derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In the realm of oncology, novel BTA derivatives are being extensively investigated as potential therapeutic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases (e.g., FAK, CK2, VEGFR-2), disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[3][5][6][7] This document provides a summary of the anticancer activities of various novel 1H-1,2,3-benzotriazole derivatives, along with detailed protocols for their synthesis and biological evaluation.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of selected novel 1H-1,2,3-benzotriazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives Containing Benzotriazole Moiety [2][5]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 4 | MCF-7 (Breast) | 5.68 |
| 4 | HT-29 (Colon) | 10.21 |
Table 2: Anticancer Activity of Various Benzotriazole (BTA) Derivatives [2][8][9]
| Compound | Cancer Cell Line | IC50 (µM) |
| 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 |
| 2.2 | MGC (Stomach) | 3.72 ± 0.11 |
| 2.5 | A549 (Lung) | 5.47 ± 1.11 |
| 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 |
Table 3: Anticancer Activity of Benzotriazole N-Acylarylhydrazone Hybrids [2]
| Compound | Cancer Cell Line | Growth Inhibition (%) |
| 3q | HT-29 (Colon) | 86.86 |
| 3q | (Mean of 34 cell lines) | 45.80 |
Table 4: Anticancer Activity of Imidazole-Thione Linked Benzotriazole Derivatives [10]
| Compound | Cancer Cell Line | IC50 (µM) |
| 2,4-(Cl)2 functionalized | MCF-7 (Breast) | 3.57 |
| 2,4-(Cl)2 functionalized | HL-60 (Leukemia) | 0.40 |
| 2,4-(Cl)2 functionalized | HCT-116 (Colon) | 2.63 |
Experimental Protocols
General Synthesis of Benzotriazole Derivatives
A common method for the synthesis of certain benzotriazole derivatives involves a multi-step reaction. For instance, a series of BTA derivatives were synthesized using an Ultrasonic-Microwave method.[2][8][9]
Protocol: Ultrasonic-Microwave Synthesis [2][8][9]
-
Reaction Setup: In a suitable reaction vessel, combine benzotriazole, chloroacetonitrile, and an appropriate aromatic aldehyde.
-
Irradiation: Subject the reaction mixture to ultrasonic and microwave irradiation. The specific power and time will depend on the reactants and desired product.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired benzotriazole derivative.
-
Characterization: Characterize the synthesized compounds using spectroscopic techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), as well as elemental analysis.
In Vitro Cytotoxicity Assay (CCK-8 Method)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.
Protocol: CCK-8 Assay [2][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzotriazole derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay by Flow Cytometry
Apoptosis or programmed cell death is a key mechanism by which anticancer agents eliminate cancer cells. Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to quantify apoptosis.
Protocol: Annexin V/PI Staining [5]
-
Cell Treatment: Treat cancer cells with the benzotriazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cancer cell proliferation.
Protocol: Propidium Iodide Staining [7][11]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for Synthesis and Anticancer Evaluation.
Signaling Pathway: Induction of Apoptosis
Caption: Mitochondria-Mediated Apoptosis Pathway.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
Caption: Structure-Activity Relationship (SAR) Overview.
References
- 1. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 8. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-1,2,3-Benzotriazole-5-carbonitrile Derivatives as Corrosion Inhibitors for Copper
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 1H-1,2,3-benzotriazole-5-carbonitrile and its derivatives as corrosion inhibitors for copper. While specific quantitative data for the 5-carbonitrile derivative is not extensively available in published literature, this document outlines the standardized methodologies and expected data presentation based on studies of closely related benzotriazole compounds.
Introduction
Copper and its alloys are essential materials in various industrial applications, including electronics, heat exchangers, and pipelines. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides, sulfides, and acidic pollutants. Benzotriazole (BTA) and its derivatives are well-established and highly effective corrosion inhibitors for copper. They function by adsorbing onto the copper surface and forming a protective film, which acts as a barrier to corrosive agents.[1][2][3] The protective layer is often a complex of Cu(I) with the benzotriazole molecule.[4]
The introduction of functional groups onto the benzotriazole ring can significantly influence the inhibitor's performance by altering its electronic properties, solubility, and adsorption characteristics. The nitrile (-CN) group in the 5-position of the benzotriazole ring is an electron-withdrawing group that can enhance the molecule's interaction with the copper surface. This document provides the necessary protocols to synthesize and evaluate the corrosion inhibition efficiency of this compound derivatives.
Synthesis of 1H-1,2,3-Benzotriazole Derivatives
A general method for the synthesis of benzotriazole derivatives involves the diazotization of ortho-diaminobenzene precursors. For 5-substituted benzotriazoles, the corresponding substituted o-phenylenediamine is used as the starting material.
Protocol for Synthesis of Benzotriazole-5-carboxylic acid (a precursor to 5-carbonitrile):
-
Prepare a suspension of 3,4-diaminobenzoic acid (13.15 mmol) in glacial acetic acid (5 ml).
-
Stir the suspension magnetically.
-
In a separate vessel, dissolve sodium nitrite (16.66 mmol) in 5 ml of water.
-
Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring.
-
Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).
-
Collect the product by filtering the reaction mixture.[5]
Further steps would be required to convert the carboxylic acid group to a carbonitrile group, for instance, through conversion to a primary amide followed by dehydration.
Experimental Protocols for Corrosion Inhibition Studies
The primary methods for evaluating the performance of corrosion inhibitors are electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Preparation of Materials and Solutions
-
Working Electrode: Copper specimens (e.g., 99.9% purity) should be mechanically polished with successively finer grades of emery paper, followed by polishing with alumina slurry to a mirror finish. The polished specimens should then be degreased with a suitable solvent like acetone, rinsed with distilled water, and dried.
-
Corrosive Medium: A common corrosive medium for testing is a 3.5% NaCl solution, which simulates a saline environment. Other media, such as acidic or alkaline solutions, can be used depending on the target application.
-
Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol or the corrosive medium itself). Prepare a series of test solutions with varying concentrations of the inhibitor in the corrosive medium.
Potentiodynamic Polarization (PDP)
This technique measures the current response of the copper electrode to a controlled change in potential. The data obtained can be used to determine the corrosion current density (icorr), corrosion potential (Ecorr), and the inhibition efficiency (IE).
Protocol:
-
Assemble a three-electrode electrochemical cell consisting of the prepared copper specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the cathodic and anodic branches of the polarization curve to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. It is used to study the formation of the protective inhibitor film.
Protocol:
-
Use the same three-electrode setup as for the PDP measurements.
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, can be determined from the diameter of the semicircle in the Nyquist plot.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
Data Presentation
Quantitative data from electrochemical experiments should be summarized in clear and well-structured tables to facilitate comparison between different inhibitor concentrations and with the blank (uninhibited) solution. Below are example tables populated with representative data from studies on related benzotriazole derivatives.
Table 1: Potentiodynamic Polarization Data for Copper in a Corrosive Medium with and without Benzotriazole Derivatives.
| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | 0 | -210 | 15.8 | 75 | -120 | - |
| BTA | 1.0 | -185 | 2.5 | 70 | -115 | 84.2 |
| 5-chloro-BTA | 1.0 | -170 | 1.9 | 68 | -110 | 88.0 |
| 5-methyl-BTA | 1.0 | -180 | 2.2 | 72 | -118 | 86.1 |
Note: The data in this table is illustrative and based on typical results for benzotriazole derivatives.
Table 2: Electrochemical Impedance Spectroscopy Data for Copper in a Corrosive Medium with and without Benzotriazole Derivatives.
| Inhibitor | Concentration (mM) | Rct (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 0 | 850 | 150 | - |
| BTA | 1.0 | 5300 | 45 | 84.0 |
| 5-chloro-BTA | 1.0 | 6800 | 38 | 87.5 |
| 5-methyl-BTA | 1.0 | 6100 | 42 | 86.1 |
Note: The data in this table is illustrative and based on typical results for benzotriazole derivatives.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by benzotriazole derivatives.
References
Application Notes and Protocols for the Functionalization of the Nitrile Group in 1H-1,2,3-Benzotriazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 1H-1,2,3-Benzotriazole-5-carbonitrile. This versatile starting material can be converted into several key functional groups, including carboxylic acids, amides, tetrazoles, primary amines, and amidines, which are of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for aromatic nitriles and can be adapted for the specific substrate.
Hydrolysis to 1H-1,2,3-Benzotriazole-5-carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other derivatives.
Table 1: Representative Conditions for the Hydrolysis of Aromatic Nitriles
| Method | Reagents and Conditions | Reaction Time | Yield (%) |
| Acidic Hydrolysis | Concentrated H₂SO₄, H₂O, Reflux | 2-6 hours | 80-95 |
| Basic Hydrolysis | 10-20% aq. NaOH or KOH, Reflux, followed by acidification | 4-12 hours | 85-98 |
Experimental Protocol: Acidic Hydrolysis
Objective: To synthesize 1H-1,2,3-Benzotriazole-5-carboxylic acid via acidic hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.44 g, 10 mmol).
-
Carefully add a mixture of concentrated sulfuric acid (10 mL) and water (10 mL). Caution: The addition of sulfuric acid to water is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 100 g of crushed ice with stirring.
-
A white precipitate of 1H-1,2,3-Benzotriazole-5-carboxylic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (3 x 20 mL).
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Caption: Acid-catalyzed hydrolysis of the nitrile.
Partial Hydrolysis to 1H-1,2,3-Benzotriazole-5-carboxamide
Partial hydrolysis of a nitrile to a primary amide can be achieved under controlled alkaline conditions. The resulting carboxamide is a useful building block in medicinal chemistry, often exhibiting biological activity itself or serving as a precursor for further derivatization.
Table 2: Representative Conditions for Partial Hydrolysis of Aromatic Nitriles
| Reagents and Conditions | Reaction Time | Yield (%) |
| 4% aq. NaOH, Ethanol, Reflux | 1-3 hours | 50-80 |
| H₂O₂, K₂CO₃, DMSO, 25-50°C | 2-6 hours | 60-90 |
Experimental Protocol: Alkaline Partial Hydrolysis
Objective: To synthesize 1H-1,2,3-Benzotriazole-5-carboxamide by partial hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.44 g, 10 mmol) in ethanol (40 mL).
-
Add a 4% aqueous solution of sodium hydroxide (15 mL).
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Monitor the reaction closely by TLC. The reaction time is critical to avoid complete hydrolysis to the carboxylic acid (typically 1-2 hours).
-
Once the starting material is consumed and the desired amide is the major product, cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH 7 by the dropwise addition of dilute hydrochloric acid.
-
Reduce the volume of the solvent in vacuo.
-
Cool the resulting solution in an ice bath to induce precipitation of the product.
-
Collect the solid 1H-1,2,3-Benzotriazole-5-carboxamide by vacuum filtration.
-
Wash the product with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.
Caption: Partial hydrolysis to the carboxamide.
Conversion to 5-(1H-Tetrazol-5-yl)-1H-1,2,3-benzotriazole
The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
Table 3: Representative Conditions for Tetrazole Synthesis from Aromatic Nitriles
| Reagents and Conditions | Reaction Time | Yield (%) |
| NaN₃, NH₄Cl, DMF, 100-120°C | 12-24 hours | 70-90 |
| NaN₃, ZnCl₂, H₂O, Reflux | 8-16 hours | 75-95 |
| NaN₃, Silica Sulfuric Acid, DMF, 120°C | 4-8 hours | 80-95 |
Experimental Protocol: Zinc-Catalyzed Cycloaddition
Objective: To synthesize 5-(1H-Tetrazol-5-yl)-1H-1,2,3-benzotriazole from this compound.
Materials:
-
This compound
-
Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.44 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and zinc chloride (0.82 g, 6 mmol).
-
Add N,N-dimethylformamide (DMF, 30 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to 120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of water and acidify to pH 2-3 with dilute hydrochloric acid.
-
A precipitate should form. Stir the suspension for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with water.
-
Alternatively, the product can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: Synthesis of the corresponding tetrazole.
Reduction to (1H-1,2,3-Benzotriazol-5-yl)methanamine
The reduction of a nitrile to a primary amine is a valuable transformation for introducing a basic aminomethyl group. This functional group is frequently incorporated into drug candidates to enhance their pharmacological properties.
Table 4: Representative Conditions for the Reduction of Aromatic Nitriles
| Reagents and Conditions | Reaction Time | Yield (%) |
| LiAlH₄, THF, 0°C to rt | 4-12 hours | 70-90 |
| H₂, Raney Ni, NH₃/MeOH, 50-100 psi | 6-24 hours | 80-95 |
| KBH₄, Raney Ni, Ethanol, rt | 1-3 hours | 80-93 |
Experimental Protocol: Reduction with Raney Nickel and KBH₄
Objective: To synthesize (1H-1,2,3-Benzotriazol-5-yl)methanamine by the reduction of this compound.
Materials:
-
This compound
-
Raney Nickel (slurry in water) (Caution: Pyrophoric when dry)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
In a 100 mL round-bottom flask, suspend Raney Nickel (e.g., ~0.6 g, moist weight) in anhydrous ethanol (25 mL).
-
Add potassium borohydride (e.g., 2.16 g, 40 mmol) to the suspension with stirring.
-
To this mixture, add a solution of this compound (e.g., 1.44 g, 10 mmol) in anhydrous ethanol (10 mL).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction may be slightly exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not allow the Raney Nickel on the filter to dry, as it is pyrophoric. Keep it wet with ethanol or water.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Reduction of the nitrile to a primary amine.
Conversion to 1H-1,2,3-Benzotriazole-5-carboximidamide (Amidine)
The Pinner reaction provides a classical route to amidines from nitriles. The nitrile is first converted to a Pinner salt (an imidate salt) by reaction with an alcohol under anhydrous acidic conditions. The Pinner salt is then treated with ammonia to yield the corresponding amidine.
Table 5: Representative Conditions for Amidine Synthesis via Pinner Reaction
| Step | Reagents and Conditions |
| 1 | Anhydrous HCl (g), Anhydrous Alcohol (e.g., EtOH), 0°C |
| 2 | Anhydrous NH₃ (g) or NH₄Cl, in Alcohol |
Experimental Protocol: Pinner Reaction
Objective: To synthesize 1H-1,2,3-Benzotriazole-5-carboximidamide from this compound.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or a saturated solution in an anhydrous solvent)
-
Ammonia (gas or a saturated solution in an anhydrous solvent) or Ammonium Carbonate
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure: Step 1: Formation of the Pinner Salt
-
Dissolve this compound (e.g., 1.44 g, 10 mmol) in a mixture of anhydrous ethanol (10 mL) and anhydrous diethyl ether (20 mL) in a dry round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in anhydrous ether.
-
Seal the flask and allow it to stand in the cold (e.g., in a refrigerator) for 24-48 hours. The Pinner salt should precipitate as a solid.
-
Collect the Pinner salt by filtration under a dry atmosphere, wash with anhydrous ether, and use immediately in the next step.
Step 2: Conversion to the Amidine
-
Suspend the freshly prepared Pinner salt in anhydrous ethanol (30 mL) at 0°C.
-
Bubble anhydrous ammonia gas through the suspension until saturation, or add a solution of ammonia in ethanol. Alternatively, add ammonium carbonate and stir at room temperature.
-
Stir the mixture at room temperature for 6-12 hours.
-
Filter off any inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude amidine.
-
The amidine can be purified by recrystallization, often as its hydrochloride salt.
Caption: Pinner reaction for amidine synthesis.
General Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of this compound and subsequent analysis.
Caption: General experimental workflow.
Application Notes and Protocols: Click Chemistry Reactions Involving 1H-1,2,3-Benzotriazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-1,2,3-Benzotriazole-5-carbonitrile in click chemistry reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This powerful and versatile reaction enables the straightforward synthesis of novel triazole-containing benzotriazole derivatives with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for CuAAC reactions and can be adapted for the specific functionalization of the this compound scaffold.
Introduction to Benzotriazole-Triazole Conjugates
Benzotriazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Similarly, the 1,2,3-triazole moiety, readily accessible through click chemistry, is a key pharmacophore in numerous approved drugs. The conjugation of these two heterocyclic systems through a stable triazole linker offers a powerful strategy for the development of novel therapeutic agents with potentially enhanced or novel pharmacological profiles. The nitrile group at the 5-position of the benzotriazole core provides a key handle for further chemical modification or can contribute to the molecule's overall electronic properties and binding interactions.
Key Applications in Drug Discovery
The triazole derivatives of this compound are of significant interest in several areas of drug development:
-
Anticancer Agents: Many 1,2,3-triazole hybrids have demonstrated potent anticancer activity by targeting various signaling pathways crucial for tumor growth and proliferation.[1][2][3] The benzotriazole-triazole scaffold can be designed to inhibit protein kinases, disrupt microtubule dynamics, or induce apoptosis in cancer cells.
-
Antimicrobial Agents: The combination of benzotriazole and triazole moieties has been shown to be effective against a range of bacterial and fungal pathogens.[4][5][6] These compounds can interfere with essential microbial processes, offering potential solutions to the growing problem of antimicrobial resistance.
-
Enzyme Inhibitors: The rigid and polar nature of the triazole ring makes it an excellent scaffold for designing specific enzyme inhibitors. Derivatives of this compound can be tailored to fit into the active sites of enzymes implicated in various diseases.
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the subsequent CuAAC reaction to generate 1,4-disubstituted 1,2,3-triazole derivatives of this compound.
Protocol 1: Synthesis of an Azido-Functionalized Benzotriazole Intermediate
This protocol outlines a general method for introducing an azide group onto the benzotriazole nitrogen, a necessary precursor for the click reaction.
Materials:
-
This compound
-
1-Bromo-2-chloroethane (or other suitable alkylating agent with a leaving group)
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated benzotriazole.
-
-
Azide Substitution:
-
Dissolve the N-alkylated benzotriazole (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the azido-functionalized benzotriazole.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azido-functionalized benzotriazole and a terminal alkyne to form the desired 1,2,3-triazole conjugate.
Materials:
-
Azido-functionalized this compound derivative (from Protocol 1)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system (e.g., DMF, DMSO)
-
Ethyl acetate
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the azido-functionalized benzotriazole (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole derivative.
Quantitative Data Summary
The following table summarizes representative yields for CuAAC reactions involving benzotriazole derivatives, based on literature reports for structurally similar compounds. Actual yields for derivatives of this compound may vary depending on the specific substrates and reaction conditions.
| Entry | Benzotriazole Reactant | Alkyne Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-(Azidomethyl)benzotriazole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 92 | Adapted from general CuAAC protocols |
| 2 | 1-(2-Azidoethyl)benzotriazole | Propargyl alcohol | CuI | DMF | 8 | 88 | Adapted from general CuAAC protocols |
| 3 | 1-(Azidomethyl)-5-chlorobenzotriazole | 4-Ethynylanisole | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | 24 | 85 | Hypothetical, based on similar reactions |
Visualizing Experimental Workflow and Biological Pathways
Experimental Workflow for CuAAC Synthesis
The following diagram illustrates the general workflow for the synthesis of 1,2,3-triazole derivatives of this compound via a CuAAC reaction.
Caption: General workflow for the synthesis of benzotriazole-triazole conjugates.
Hypothetical Signaling Pathway Inhibition
Many triazole-containing compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a hypothetical mechanism by which a triazole derivative of this compound might inhibit this pathway.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrasb.com [jrasb.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile.
Troubleshooting Guide
The synthesis of this compound from 3,4-diaminobenzonitrile via diazotization is a robust reaction. However, issues related to yield and purity can arise. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Optimizations |
| Low or No Product Yield | Incomplete Diazotization: The electron-withdrawing nitrile group on the aromatic ring decreases the nucleophilicity of the amino groups, making the diazotization reaction slower than for electron-rich anilines. | - Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 1-2 hours) after the addition of sodium nitrite to ensure the reaction goes to completion. - Ensure Sufficient Acid: Use at least two equivalents of glacial acetic acid to ensure the formation of nitrous acid and to protonate the diamine.[1][2] - Monitor Temperature: While the reaction is exothermic, excessively low temperatures (<0 °C) might unnecessarily slow down the reaction. Maintain a temperature between 0-5 °C for the stability of the diazonium salt. |
| Decomposition of Diazonium Salt: The intermediate diazonium salt can decompose if the temperature rises above 5-10 °C.[3] | - Strict Temperature Control: Use an ice-salt bath to maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite.[3] - Slow Addition of Nitrite: Add the sodium nitrite solution dropwise with vigorous stirring to dissipate heat effectively and prevent localized hotspots.[3] | |
| Formation of a Dark-Colored or Tarry Product | Side Reactions: Elevated temperatures can lead to the formation of colored azo-coupling byproducts or other decomposition products.[3] Oxidation: Aromatic diamines can be susceptible to air oxidation, leading to colored impurities. | - Maintain Low Temperature: Strict adherence to the 0-5 °C temperature range is critical to minimize side reactions.[3] - Use of Activated Charcoal: During workup, treat a solution of the crude product with activated charcoal to adsorb colored impurities.[4][5] - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
| Product is an Oil and Does Not Solidify | Impurities Present: The presence of unreacted starting material or side products can lower the melting point of the product mixture, causing it to separate as an oil. Rapid Cooling During Crystallization: Cooling the recrystallization solution too quickly can cause the product to oil out instead of forming crystals.[4] | - Ensure Complete Reaction: Follow the recommendations for improving yield to minimize impurities. - Purification: If an oil is obtained, attempt to purify it by column chromatography. - Slow Crystallization: During recrystallization, allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding with a small crystal of the pure product can also promote crystallization.[4] |
| Difficulty in Purification/Recrystallization | Inappropriate Solvent Choice: The solubility of this compound may be challenging in common solvents due to the polar nitrile group and the benzotriazole ring system. | - Solvent Screening: Test a range of solvents for recrystallization. Good candidates might include ethanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but have low solubility when cold. - Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is a good alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis involves the diazotization of 3,4-diaminobenzonitrile. In this reaction, sodium nitrite reacts with an acid, typically glacial acetic acid, to form nitrous acid in situ. One of the amino groups of the diamine reacts with the nitrous acid to form a diazonium salt intermediate. This intermediate then undergoes rapid intramolecular cyclization with the adjacent amino group to form the stable 1,2,3-triazole ring, yielding the final product.[4][6]
Q2: Why is glacial acetic acid used instead of a mineral acid like HCl?
A2: While mineral acids can be used for diazotization, glacial acetic acid is often preferred for the synthesis of benzotriazoles as it is a weaker acid and can lead to cleaner reactions with fewer side products.[1] It effectively facilitates the formation of nitrous acid from sodium nitrite for the diazotization to proceed.[2]
Q3: How does the electron-withdrawing nitrile group affect the reaction?
A3: The nitrile group deactivates the aromatic ring, making the amino groups less basic and therefore less nucleophilic. This can slow down the rate of the initial attack on the nitrosating agent. However, electron-withdrawing groups generally increase the stability of the resulting diazonium salt, making it less prone to decomposition at slightly elevated temperatures compared to diazonium salts from electron-rich anilines.
Q4: Is it necessary to isolate the intermediate diazonium salt?
A4: No, and it is strongly discouraged. Diazonium salts can be explosive when isolated in a dry, solid state.[3] The synthesis is designed as a one-pot reaction where the diazonium salt is formed in situ and immediately cyclizes to the much more stable benzotriazole product.[7]
Q5: What is the purpose of the exothermic spike observed upon addition of sodium nitrite?
A5: The reaction between the protonated amine and nitrous acid is exothermic.[3] A rapid temperature increase to around 70-85°C is a known characteristic of the synthesis of the parent benzotriazole and indicates that the reaction is proceeding.[1][2] However, for substituted benzotriazoles, especially with electron-withdrawing groups, a more controlled, lower temperature is generally advised to prevent side reactions.
Q6: How can I confirm the formation of the product?
A6: The formation of the product can be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material, and upon isolation, by determining its melting point and using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of benzotriazoles from o-phenylenediamines, which can be adapted for this compound.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| o-Phenylenediamine | Sodium Nitrite, Glacial Acetic Acid | Water | 5 °C then rises to 70-80 °C | 1 hour | 75-81% | [1] |
| o-Phenylenediamine | Sodium Nitrite, Glacial Acetic Acid | Water | 15 °C then rises to 85 °C | 15-30 min | ~67% | [2] |
| 3,4-Diaminobenzoic Acid | Sodium Nitrite, Glacial Acetic Acid | Water | Room Temp | 30 min | 88% | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous benzotriazoles.[1][8]
Materials:
-
3,4-Diaminobenzonitrile
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Diamine Solution: In a beaker or round-bottom flask of appropriate size, create a suspension of 3,4-diaminobenzonitrile (1 equivalent) in a mixture of glacial acetic acid (2-2.5 equivalents) and deionized water. Stir the mixture magnetically. Gentle warming may be necessary to aid dissolution.
-
Cooling: Cool the solution in an ice-salt bath to an internal temperature of 0-5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 equivalents) in a minimal amount of cold deionized water.
-
Diazotization and Cyclization: While vigorously stirring the cooled diamine solution, add the sodium nitrite solution dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. The reaction progress can be monitored by TLC.
-
Isolation of Crude Product: The product may precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with several portions of ice-cold water to remove any residual acid and inorganic salts.
-
Drying: Dry the crude product under vacuum or in a desiccator.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, ethyl acetate) to obtain the pure this compound.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
General Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijariie.com [ijariie.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsonline.com [ijpsonline.com]
Technical Support Center: Purification of 1H-1,2,3-Benzotriazole-5-carbonitrile by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1H-1,2,3-Benzotriazole-5-carbonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Yield | Too much solvent was used: The solution is not supersaturated upon cooling.[1] | Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again. |
| Inappropriate solvent choice: The compound is too soluble in the cold solvent. | Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider a mixed-solvent system. | |
| Premature crystallization: The compound crystallized in the filter funnel during hot filtration. | Use a heated filter funnel or preheat the funnel and filter paper with hot solvent before filtration. Adding a slight excess of hot solvent before filtration can also help, which can then be evaporated before cooling. | |
| Oiling Out (Formation of a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute: The compound is melting before it dissolves. | Use a lower-boiling point solvent. |
| The solution is too concentrated or cooled too quickly: This can cause the compound to come out of solution above its melting point. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling out. | |
| Presence of impurities: Impurities can lower the melting point of the mixture. | Consider a preliminary purification step, such as treatment with activated charcoal if colored impurities are present, before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Use a minimal amount of charcoal to avoid adsorbing your product. |
| Oxidation of the compound or impurities. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to air oxidation. | |
| Crystals Do Not Form Upon Cooling | Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[1] | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Add a "seed crystal" of the pure compound to the solution. |
| Insufficient cooling: The solution has not been cooled to a low enough temperature. | Cool the solution in an ice bath to further decrease the solubility of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
For this compound, polar solvents like ethanol, methanol, or acetone are good starting points for solvent screening. A mixed solvent system, such as ethanol/water, may also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I perform a small-scale solubility test to find a suitable solvent?
A2: To perform a solubility test:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A good solvent will dissolve the compound when hot and form a good yield of crystals upon cooling.
Q3: My purified crystals are still showing impurities by analysis. What should I do?
A3: If impurities persist after recrystallization, you may need to perform a second recrystallization. Ensure that the solution is not cooled too rapidly, as this can trap impurities within the crystal lattice. If colored impurities are the issue, make sure to use activated charcoal during the recrystallization process. For impurities with very similar solubility profiles to your compound, an alternative purification technique such as column chromatography may be necessary.
Q4: How can I improve the recovery yield of my recrystallization?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[1] After crystallization, cool the flask in an ice bath to maximize the amount of product that crystallizes out of solution. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through the filter paper into the clean, preheated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The crystals can then be transferred to a watch glass for further air drying or dried in a vacuum oven.
Quantitative Data Summary
| Solvent | Polarity | Expected Solubility of this compound | Notes |
| Water | High | Low to Moderate | The nitrile group may decrease water solubility compared to the parent benzotriazole. An ethanol/water mixture is a good candidate for a mixed-solvent recrystallization.[4] |
| Ethanol | High | Good when hot, lower when cold | A promising solvent for single-solvent recrystallization. |
| Methanol | High | Good when hot, lower when cold | Similar to ethanol, a good candidate for recrystallization. |
| Acetone | Medium | Likely Soluble | May be too good of a solvent at room temperature, leading to lower yields. |
| Toluene | Low | Moderate | May be a suitable solvent, particularly for removing non-polar impurities. |
| Ethyl Acetate | Medium | Moderate | A potential solvent to be tested. |
| Hexane | Low | Likely Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a more polar solvent. |
Visualizations
Recrystallization Workflow
References
Technical Support Center: Synthesis of 5-Cyanobenzotriazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-cyanobenzotriazole. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Problem 1: Low Yield of 5-Cyanobenzotriazole and Presence of Colored Impurities
Question: My reaction yield is significantly lower than expected, and the crude product is intensely colored (yellow, orange, or red). What is the likely cause and how can I prevent it?
Answer: The most probable cause is the formation of azo-coupled side products. The diazonium salt intermediate can react with the starting material, 3,4-diaminobenzonitrile, which is an electron-rich aromatic compound, to form colored azo dyes. This is a common side reaction in diazotization when the intramolecular cyclization is not sufficiently rapid or when there is a localized excess of the diazonium salt.
Solutions:
-
Temperature Control: Maintain a strict reaction temperature between 0-5°C. Lower temperatures disfavor the decomposition of the diazonium salt and can help control the rate of competing side reactions.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to the acidic solution of 3,4-diaminobenzonitrile. This ensures that the concentration of the diazonium salt intermediate is kept low at any given time, favoring the intramolecular cyclization over the intermolecular azo coupling.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite to prevent localized high concentrations of the diazonium salt.
-
Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the starting material, but avoid a large excess which can lead to other side reactions.
Problem 2: Presence of a More Polar Impurity in the Crude Product
Question: I am observing a significant polar impurity in my crude product by TLC or LC-MS. What could this be, and how can I avoid its formation?
Answer: A likely polar impurity is 5-carboxybenzotriazole or 5-carbamoylbenzotriazole, resulting from the hydrolysis of the nitrile group under the acidic reaction conditions. While nitriles are generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to their hydrolysis.[1]
Solutions:
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily after the addition of sodium nitrite is complete. Monitor the reaction by TLC to determine the point of completion.
-
Moderate Acidity: While acidic conditions are necessary for the formation of nitrous acid, using an excessively high concentration of strong acid can promote nitrile hydrolysis. Use the recommended concentration of acid in the protocol.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up and neutralization of the reaction mixture without delay to minimize the exposure of the product to acidic conditions.
Problem 3: Product Contains Phenolic Impurities
Question: My final product is contaminated with a phenolic byproduct. How is this formed and what can be done to minimize it?
Answer: The diazonium salt intermediate is susceptible to nucleophilic attack by water, which leads to the formation of a phenolic byproduct (4-cyano-2-aminophenol) and the release of nitrogen gas. This decomposition reaction is accelerated by higher temperatures.
Solutions:
-
Strict Temperature Control: As with azo coupling, maintaining a low temperature (0-5°C) is crucial to ensure the stability of the diazonium salt and minimize its decomposition to the corresponding phenol.
-
Use of the Diazonium Salt in situ: The diazonium salt should be generated and consumed in situ for the cyclization reaction without any attempt at isolation. Any delay between its formation and the desired reaction increases the likelihood of decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 5-cyanobenzotriazole?
A1: The optimal temperature is between 0 and 5°C. This temperature range is a compromise between a reasonable reaction rate and the stability of the diazonium salt intermediate. Temperatures above this range can lead to increased formation of azo-coupled and phenolic side products.
Q2: Which acid should I use for the diazotization of 3,4-diaminobenzonitrile?
A2: Dilute hydrochloric acid or sulfuric acid are commonly used. The acid is necessary to generate nitrous acid in situ from sodium nitrite and to protonate one of the amino groups of the starting material, facilitating the diazotization.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture can be compared to a spot of the starting material (3,4-diaminobenzonitrile). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: Is it possible to isolate the diazonium salt intermediate?
A4: No, it is strongly advised not to attempt to isolate the diazonium salt of 3,4-diaminobenzonitrile in a solid state. Aromatic diazonium salts can be explosive when dry. The synthesis is designed for the in situ formation and subsequent intramolecular cyclization of the diazonium intermediate.
Q5: What are the common purification methods for 5-cyanobenzotriazole?
A5: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If significant amounts of colored impurities are present, treatment with activated carbon during recrystallization can be effective. For highly impure samples, column chromatography on silica gel may be necessary.
Experimental Protocols
Key Experiment: Synthesis of 5-Cyanobenzotriazole
Materials:
-
3,4-Diaminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-diaminobenzonitrile in a dilute solution of hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 3,4-diaminobenzonitrile over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, the product can be isolated by filtration. The crude product should be washed with cold water.
-
The crude 5-cyanobenzotriazole can be purified by recrystallization.
Data Presentation
Table 1: Influence of Reaction Temperature on Side Product Formation (Illustrative)
| Temperature (°C) | Desired Product (5-Cyanobenzotriazole) Yield | Azo-Coupled Impurity (%) | Phenolic Impurity (%) |
| 0-5 | High | Low | Low |
| 10-15 | Moderate | Moderate | Moderate |
| >20 | Low | High | High |
Note: The data in this table is illustrative and serves to highlight the general trend of increased side product formation with increasing temperature.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of 5-cyanobenzotriazole.
Caption: Common side reactions in the synthesis of 5-cyanobenzotriazole.
Caption: Troubleshooting workflow for optimizing the synthesis of 5-cyanobenzotriazole.
References
Technical Support Center: 1H NMR of Substituted Benzotriazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted benzotriazoles and encountering challenges in interpreting their 1H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 1H NMR spectrum of a substituted benzotriazole broad and poorly resolved?
A1: Peak broadening in the aromatic region of substituted benzotriazoles is often due to the phenomenon of tautomerism. Benzotriazoles can exist in two tautomeric forms: the 1H- and 2H-isomers. The rapid exchange between these two forms on the NMR timescale can lead to coalescence of the signals, resulting in broad peaks.[1][2] The rate of this exchange can be influenced by temperature, concentration, and the solvent used.[3]
Q2: The N-H proton signal of my benzotriazole is absent from the spectrum. What could be the reason?
A2: The absence of the N-H proton signal is a common occurrence and can be attributed to a few factors. The most frequent cause is proton exchange with a deuterated solvent, particularly protic solvents like D₂O or methanol-d₄.[4] Even trace amounts of water in aprotic solvents like CDCl₃ can lead to the disappearance of the N-H signal. To observe the N-H proton, it is advisable to use a dry, aprotic, and hydrogen-bond-accepting solvent such as DMSO-d₆.[5]
Q3: The signals for the protons on the benzene ring of my substituted benzotriazole are overlapping and difficult to assign. How can I resolve them?
A3: Overlapping signals in the aromatic region are a common challenge due to the relatively narrow chemical shift range of these protons.[6] Several strategies can be employed to resolve these signals:
-
Change the NMR Solvent: Utilizing an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce different chemical shifts for the aromatic protons compared to solvents like CDCl₃, a phenomenon known as Aromatic Solvent Induced Shift (ASIS).[6] This can often resolve overlapping signals.
-
Use 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are powerful tools for identifying coupled protons.[6] A cross-peak between two signals in a COSY spectrum confirms that they are spin-coupled, which is invaluable for assigning adjacent protons on the benzotriazole ring.
-
Employ Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate to heteroatoms in the analyte, such as the nitrogen atoms in benzotriazole. This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the metal center. This can effectively spread out overlapping signals.[6]
Q4: How can I distinguish between a 1-substituted and a 2-substituted benzotriazole using 1H NMR?
A4: The substitution pattern on the triazole ring significantly impacts the symmetry of the molecule and, consequently, the 1H NMR spectrum of the aromatic protons.
-
1-Substituted Benzotriazoles: These compounds are unsymmetrical. Therefore, you would expect to see four distinct signals in the aromatic region, each corresponding to a single proton. The splitting patterns will be complex due to ortho, meta, and para couplings.[1]
-
2-Substituted Benzotriazoles: These isomers possess a C₂ axis of symmetry. As a result, the H-4 and H-7 protons are chemically equivalent, as are the H-5 and H-6 protons. This leads to a simpler spectrum with only two signals in the aromatic region, typically appearing as an AA'BB' system.[1]
Troubleshooting Guides
Issue 1: Broad and Unresolved Aromatic Signals
Symptoms: The signals in the aromatic region of the 1H NMR spectrum are broad, poorly defined, and difficult to interpret in terms of multiplicity.
Possible Cause: Rapid tautomeric exchange between the 1H- and 2H-isomers of the benzotriazole.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad aromatic signals.
Experimental Protocol: Variable Temperature (VT) 1H NMR
-
Sample Preparation: Prepare a solution of your substituted benzotriazole in a suitable deuterated solvent with a high boiling point and low freezing point, such as THF-d₈ or toluene-d₈ (for high temperatures) or dichloromethane-d₂ (for low temperatures). The concentration should be optimized to ensure good signal-to-noise without causing aggregation (typically 5-10 mg in 0.6 mL of solvent).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25°C).
-
Lowering the Temperature: Gradually decrease the temperature of the NMR probe in increments of 10-20°C.[7] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observe Spectral Changes: Monitor the aromatic region of the spectrum as the temperature is lowered. As the tautomeric exchange slows down, the broad signals should sharpen and eventually resolve into two distinct sets of signals corresponding to the 1H- and 2H-tautomers.[1]
-
Data Analysis: From the spectra at low temperatures, you can determine the chemical shifts and coupling constants for each tautomer and calculate their relative populations from the signal integrations.
Issue 2: Ambiguous Signal Assignments in the Aromatic Region
Symptoms: You have multiple signals in the aromatic region, but you are unable to definitively assign them to specific protons on the benzotriazole ring.
Possible Cause: Complex splitting patterns due to multiple couplings (ortho, meta, and para) and potential signal overlap.
Troubleshooting Workflow:
Caption: Workflow for assigning ambiguous aromatic signals.
Experimental Protocol: 2D COSY NMR
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for the 2D experiment.
-
Acquisition: Set up and run a standard COSY experiment (e.g., COSY-45 or DQF-COSY) on the NMR spectrometer. The acquisition parameters should be optimized to achieve good resolution in both dimensions.
-
Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This will involve Fourier transformation in both dimensions, phasing, and baseline correction.
-
Analysis: In the resulting 2D spectrum, the diagonal peaks correspond to the 1D spectrum. The off-diagonal cross-peaks connect signals of protons that are spin-coupled. For a substituted benzotriazole, you will observe cross-peaks between adjacent protons (ortho-coupling). For example, H-4 will show a cross-peak with H-5, H-5 with H-6, and H-6 with H-7. This allows for a stepwise assignment of the entire aromatic spin system.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges and Coupling Constants for Protons of the Benzotriazole Ring System
| Proton Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Coupling | Typical Coupling Constant (J) in Hz |
| H-4 / H-7 | 7.8 - 8.2 | 7.9 - 8.3 | ortho (³J) | 6.0 - 10.0[8] |
| H-5 / H-6 | 7.3 - 7.6 | 7.4 - 7.7 | meta (⁴J) | 2.0 - 4.0[8] |
| N-H (1H-tautomer) | Variable, often broad (9.0 - 14.0) | ~15.0 - 16.0 | para (⁵J) | < 1.0 |
Note: Chemical shifts are highly dependent on the nature and position of substituents on the benzene ring. Electron-donating groups will generally shift protons upfield (to lower ppm values), while electron-withdrawing groups will shift them downfield (to higher ppm values).[9]
References
- 1. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. reddit.com [reddit.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucl.ac.uk [ucl.ac.uk]
Optimization of reaction conditions for N-alkylation of benzotriazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of benzotriazoles. It is intended for researchers, scientists, and drug development professionals to optimize their reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of benzotriazoles?
The primary challenge in the N-alkylation of benzotriazoles is controlling the regioselectivity. Alkylation can occur at two different nitrogen atoms, N1 and N2, leading to a mixture of isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1] Other common issues include no reaction or low yields.[2]
Q2: Which factors influence the N1 vs. N2 selectivity?
The regioselectivity of benzotriazole alkylation is a delicate balance of electronic and steric factors, as well as reaction conditions that favor either kinetic or thermodynamic control.[1] Key factors that influence the isomer ratio include:
-
Choice of Base: The strength and type of base can significantly impact the outcome.[1][2]
-
Solvent Polarity: The solvent system plays a crucial role in influencing the reaction pathway.[1][2]
-
Alkylating Agent: The nature of the alkylating agent affects the steric hindrance and reactivity.[1]
-
Catalyst: Specific catalysts can be employed to favor the formation of either the N1 or N2 isomer.[3][4][5][6][7]
Q3: What are the typical bases used for N-alkylation of benzotriazoles?
A variety of bases can be used, ranging from mild to strong. Common choices include:
-
Potassium Carbonate (K₂CO₃)[1]
-
Sodium Hydride (NaH)[1]
-
Sodium Hydroxide (NaOH)[8]
-
Potassium Hydroxide (KOH)[9]
-
Potassium tert-butoxide[2]
Q4: Which solvents are suitable for this reaction?
Polar aprotic solvents are commonly used. The choice of solvent can influence both the reaction rate and the regioselectivity.[2] Suitable solvents include:
-
Dimethyl Sulfoxide (DMSO)[2]
-
Acetonitrile[2]
-
Tetrahydrofuran (THF)[1]
-
Glycerol has been reported as a green and efficient solvent.[10]
-
Solvent-free conditions have also been successfully employed, sometimes in combination with microwave irradiation or phase-transfer catalysts.[9][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Yield | 1. Inactive Reagents: Benzotriazole or the alkylating agent may have degraded. | 1. Verify Reagent Quality: Check the purity and activity of starting materials using analytical techniques like NMR or melting point.[2] |
| 2. Ineffective Base: The base may not be strong enough to deprotonate the benzotriazole. | 2. Select a Stronger Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.[2] | |
| 3. Suboptimal Temperature: The reaction may be too slow at lower temperatures. | 3. Optimize Temperature: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by TLC.[2] | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for the solubility and reactivity of the reagents. | 4. Screen Solvents: Test different polar aprotic solvents like DMF, DMSO, or acetonitrile to find the optimal medium for your specific substrates.[2] | |
| Formation of N1 and N2 Isomers | Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at both sites, leading to a mixture of isomers.[2] | 1. Catalyst Selection: Employ catalysts that can favor the formation of a specific isomer. For instance, B(C₆F₅)₃ has been used for site-selective N1-alkylation, while scandium catalysts can promote N2-alkylation.[3][4] Metalloporphyrin catalysts have also shown precise control over N1 and N2 selectivity.[5][7] |
| 2. Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired isomer.[2] | ||
| 3. Modify Reaction Conditions: Systematically vary the base, temperature, and reaction time to influence the kinetic versus thermodynamic product distribution. |
Experimental Protocols
Protocol 1: General Procedure using a Carbonate Base in a Polar Aprotic Solvent
This method is a common and relatively mild approach for the N-alkylation of azoles.[1]
Reagents and Materials:
-
Benzotriazole (or a substituted derivative)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).[1]
-
Stir the suspension at room temperature for 15-30 minutes.[1]
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.[1]
-
Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using Sodium Hydride in an Ethereal Solvent
This method employs a stronger base and is suitable for less reactive alkylating agents.
Reagents and Materials:
-
Benzotriazole (or a substituted derivative)
-
Alkylating agent
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzotriazole (1.0 eq) in anhydrous THF.[1]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1]
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[1]
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on N-Benzylation of Benzotriazole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| 1 | K₂CO₃ | DMF | 90 | - | 53 | - | [8] |
| 2 | [Bmim]OH | Solvent-free | 30 | 2 | 95 | - | [12] |
| 3 | NaOH | DMF | - | - | 86 | 53:47 | [8] |
| 4 | [Bmim]OH | Solvent-free | 30 | 3 | 87 | 68:32 | [8] |
Note: "-" indicates data not specified in the source.
Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity.
Caption: General troubleshooting workflow for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. tandfonline.com [tandfonline.com]
Overcoming poor solubility of 1H-1,2,3-Benzotriazole-5-carbonitrile in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 1H-1,2,3-Benzotriazole-5-carbonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Which solvents are recommended as a starting point for dissolving this compound?
A2: Based on the solubility of related compounds, the recommended starting solvents are polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1][3] These solvents are often used in reactions involving benzotriazole derivatives.[3][4]
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, heating can significantly improve the solubility of benzotriazole derivatives. For instance, the solubility of 1-hydroxybenzotriazole in acetonitrile increases with temperature. Many reactions involving benzotriazoles are performed at elevated temperatures to ensure the dissolution of the starting materials. Microwave-assisted synthesis, which involves rapid heating, is also a common strategy.[5]
Q4: What are co-solvents, and can they help dissolve this compound?
A4: A co-solvent is a second solvent added to a primary solvent to increase the solubility of a solute. This is a common and effective strategy for poorly soluble compounds. For reactions in less polar solvents like THF or dichloromethane, adding a small amount of a stronger solvent like DMF or DMSO can significantly improve the solubility of this compound.
Q5: Are there any alternative reaction strategies that can bypass solubility issues altogether?
A5: Yes, for certain reactions like N-alkylation, solvent-free reaction conditions have proven effective for benzotriazoles, sometimes in combination with microwave irradiation.[4][6] These methods can offer high yields and regioselectivity without the need for dissolving the starting material in a large volume of solvent.[4][6]
Solubility Data
The following table summarizes the estimated solubility of this compound in various solvents. The quantitative data for DMF, DMSO, and Ethanol is based on the reported solubility of a structurally similar compound, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, and should be used as a guideline.[1]
| Solvent | Type | Estimated Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~16 mg/mL | [1] |
| Ethanol | Polar Protic | ~5 mg/mL | [1] |
| Acetonitrile | Polar Aprotic | Soluble with heating | |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | |
| Chloroform | Non-polar | Soluble | [2] |
| Toluene | Non-polar | Soluble | [2] |
| Water | Aqueous | Sparingly Soluble | [2] |
Troubleshooting Guide: Poor Solubility in Reactions
This guide provides a systematic approach to address solubility issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Below are representative protocols for reactions involving benzotriazoles, adapted for this compound, with notes on addressing solubility.
Protocol 1: N-Alkylation using Conventional Heating in DMF
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in DMF.
Caption: Experimental workflow for N-alkylation.
Methodology:
-
Reagents Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired alkyl halide (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a sufficient volume of dry DMF to the flask to facilitate stirring.
-
Dissolution & Reaction:
-
Stir the mixture at room temperature. If the starting material does not fully dissolve, gently warm the flask to 50-60 °C until a clear solution is observed.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified N-alkylated product.
-
Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation
This protocol is an alternative green chemistry approach that can circumvent solubility issues and often leads to shorter reaction times.[4][5]
Methodology:
-
Preparation: In a mortar, thoroughly grind this compound (1 equivalent), potassium carbonate (2.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reactant Addition: Add the alkyl halide (1.1 equivalents) to the ground solid mixture and mix briefly.
-
Microwave Irradiation:
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200 W) for 5-15 minutes.
-
Caution: Monitor the reaction temperature and pressure closely.
-
-
Work-up:
-
After irradiation, cool the vessel to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography or recrystallization to yield the final product.
-
References
Technical Support Center: Purification of 1H-1,2,3-Benzotriazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1H-1,2,3-Benzotriazole-5-carbonitrile.
Troubleshooting Guide
Issue 1: Oily or Tarry Product After Synthesis
Researchers may observe the formation of a dark, oily, or tarry substance instead of a solid precipitate after the initial synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization or Side Reactions: Uncontrolled temperature during the diazotization of the diamine precursor can lead to the formation of phenolic impurities and polymeric byproducts. | Maintain a strict reaction temperature, ideally between 0-5°C, during the addition of sodium nitrite. Ensure efficient stirring to prevent localized overheating. |
| Residual Acetic Acid: Incomplete removal of acetic acid used in the reaction can lead to the product oiling out. | After the reaction, ensure the product is thoroughly washed with cold water to remove excess acid. |
| Presence of Highly Soluble Impurities: Certain impurities may act as a solvent for the desired product, preventing its crystallization. | Try triturating the crude oily product with a non-polar solvent like hexanes or diethyl ether to induce solidification and wash away some of the impurities. |
Issue 2: Persistent Color in the Purified Product
Even after initial purification steps, the product may retain a yellow or brownish hue, indicating the presence of colored impurities.
| Potential Cause | Recommended Solution |
| Oxidation of Starting Materials or Product: Aromatic amines and benzotriazoles can be susceptible to air oxidation, which can lead to the formation of colored byproducts. | Consider performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the crude and purified material protected from light and air. |
| Trapped Impurities in the Crystal Lattice: Colored impurities with similar polarity to the product may co-crystallize. | Perform a second recrystallization using a different solvent system. If the product is soluble in a suitable solvent, treatment with activated charcoal can be effective in adsorbing colored impurities. |
Issue 3: Low Recovery After Recrystallization
A significant loss of product may be observed after performing recrystallization.
| Potential Cause | Recommended Solution |
| High Solubility in Cold Solvent: The chosen recrystallization solvent may have a significant solubility for the product even at low temperatures. | Test a range of solvents to find one where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Consider using a binary solvent system to fine-tune the solubility. |
| Use of Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization During Hot Filtration: If hot filtration is necessary to remove insoluble impurities, the product may crystallize on the filter paper. | Use a pre-heated funnel and filter flask for hot filtration. Add a small excess of hot solvent before filtration to keep the product in solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the exact synthetic route, common byproducts in the formation of benzotriazoles from o-phenylenediamines include:
-
Unreacted Starting Material: Such as 3,4-diaminobenzonitrile.
-
Phenolic Impurities: Arising from the decomposition of the diazonium salt intermediate, especially at elevated temperatures.
-
Tarry, Polymeric Substances: Formed from various side reactions if the reaction conditions are not carefully controlled.
-
N-oxides: Resulting from incomplete reduction steps if the synthesis involves a nitro precursor.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Based on the polarity of the molecule and data from similar compounds, good starting points for recrystallization solvents include ethanol, isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes. The ideal solvent will dissolve the crude product when hot and allow for the formation of pure crystals upon cooling with minimal loss of the desired compound.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a viable method for purification. A common stationary phase would be silica gel. The mobile phase (eluent) should be selected based on the polarity of the impurities. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone) is often effective.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reverse-phase C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile and water is a common setup for benzotriazole analysis.[1]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing peaks that do not correspond to the desired product.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will show high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, product-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or a mixture with a small amount of ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in crude product purification.
References
Technical Support Center: Scaling Up the Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
The primary route for the synthesis of this compound involves the diazotization of 3,4-diaminobenzonitrile. The following protocols provide a step-by-step guide for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 3,4-Diaminobenzonitrile
This protocol details the preparation of the starting material, 3,4-diaminobenzonitrile, by the reduction of 4-amino-3-nitrobenzonitrile.
Materials:
-
4-amino-3-nitrobenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite)
-
Diethyl ether
Procedure:
-
In a suitable reaction flask, dissolve 4-amino-3-nitrobenzonitrile in methanol or ethanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Degas the flask and fill it with hydrogen gas (a hydrogen balloon can be used for smaller scales, while for larger scales, a hydrogenation apparatus with controlled pressure is recommended).
-
Stir the reaction mixture vigorously at room temperature for 18 hours or under 50 psi of hydrogen pressure for 5 hours.
-
Upon completion of the reaction (monitored by TLC), carefully degas the reaction mixture under a vacuum and backfill with an inert gas like nitrogen.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile. For further purification, the resulting solid can be triturated with diethyl ether.
Protocol 2: Synthesis of this compound
This protocol outlines the diazotization of 3,4-diaminobenzonitrile to yield the final product. This procedure is adapted from the well-established synthesis of 1H-benzotriazole from o-phenylenediamine.[1][2]
Materials:
-
3,4-diaminobenzonitrile
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 5-15°C in an ice bath with stirring.
-
In a separate beaker, prepare a cold solution of sodium nitrite in water.
-
Once the solution of the diamine has reached the target temperature, add the cold sodium nitrite solution all at once while stirring.
-
A rapid exothermic reaction will occur, and the temperature will rise to 70-85°C.[1][2] The color of the solution will change.
-
Remove the beaker from the ice bath and allow it to stand at room temperature for at least one hour to cool.
-
As the solution cools, the product may separate as an oil or solid.
-
Thoroughly chill the mixture in an ice bath for several hours until the product solidifies.
-
Collect the solid product by vacuum filtration and wash it with ice-cold water.
-
Dry the crude product. For purification, recrystallization from a suitable solvent like benzene or water can be performed.[1]
Data Presentation
The following tables summarize key quantitative data for the synthesis of 1H-benzotriazole, which serves as a model for the synthesis of its 5-carbonitrile derivative.
Table 1: Reactant Quantities for Laboratory Scale Synthesis of 1H-Benzotriazole [1][2]
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| o-Phenylenediamine | 108.14 | 1.0 | 108 g |
| Glacial Acetic Acid | 60.05 | 2.0 | 115 mL (120 g) |
| Sodium Nitrite | 69.00 | 1.09 | 75 g |
| Water (for diamine) | 18.02 | - | 300 mL |
| Water (for nitrite) | 18.02 | - | 120 mL |
Table 2: Reaction Parameters and Yield for 1H-Benzotriazole Synthesis [1][2]
| Parameter | Value |
| Initial Reaction Temperature | 5°C |
| Peak Reaction Temperature | 70-85°C |
| Reaction Time | ~1 hour cooling |
| Crude Yield | 110-116 g (for 1 mole scale) |
| Purified Yield | 90-97 g (75-81%) |
| Melting Point | 96-97°C |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the starting diamine is fully dissolved before adding the sodium nitrite solution. Maintain the initial low temperature (5-15°C) to ensure the stability of the diazonium intermediate. Use a slight excess of sodium nitrite. |
| Decomposition of Diazonium Intermediate | The exothermic reaction is crucial; however, if the temperature rises significantly above 85°C, decomposition can occur. Ensure efficient initial cooling. For larger scales, the rate of addition of the nitrite solution may need to be controlled to manage the exotherm. |
| Product Loss During Workup | The product has some solubility in water, especially if the wash water is not ice-cold. Use minimal amounts of ice-cold water for washing the crude product. A second crop of crystals may be obtained by concentrating the mother liquor.[2] |
| Inefficient Cooling After Exotherm | Too rapid cooling after the peak temperature has been reached can lead to lower yields.[1] Allow the reaction mixture to cool naturally to room temperature before chilling in an ice bath. |
Issue 2: Product is an Oil and Does Not Solidify
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can inhibit crystallization. Ensure the purity of the starting 3,4-diaminobenzonitrile. Tarry byproducts from the diazotization can also be a cause. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the beaker with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective.[2] |
| Insufficient Cooling Time | Ensure the mixture is chilled in an ice bath for a sufficient amount of time (several hours) to allow for complete solidification. |
Issue 3: Dark-Colored or Impure Product
| Potential Cause | Recommended Solution |
| Formation of Azo Byproducts | Intermolecular coupling of the diazonium salt can lead to colored azo compounds. This can be minimized by ensuring a homogenous solution and rapid intramolecular cyclization. |
| Oxidation of Starting Material or Product | Aromatic amines can be susceptible to air oxidation. While the reaction is typically performed in air, minimizing prolonged exposure of the starting material to air and light can be beneficial. |
| Tarry Impurities | Diazotization reactions can produce tarry byproducts.[3] Purification by recrystallization is often effective. Treating a solution of the crude product with activated charcoal can help remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving a good yield in this reaction?
A1: The critical step is the diazotization and subsequent intramolecular cyclization. Key factors for a good yield include:
-
Temperature Control: Maintaining a low initial temperature (5-15°C) before the addition of sodium nitrite and allowing the exotherm to proceed to the optimal temperature range (70-85°C) without excessive cooling is crucial.[1]
-
Stoichiometry: Using a slight excess of sodium nitrite ensures complete diazotization of the primary amine.
-
Purity of Starting Material: Using pure 3,4-diaminobenzonitrile will minimize side reactions and impurities that can affect the yield and crystallization of the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material, 3,4-diaminobenzonitrile. A distinct color change from a deep red to a pale brown or orange-red also indicates the progression of the reaction.[2]
Q3: What are the main safety precautions to consider when scaling up this synthesis?
A3:
-
Exothermic Reaction: The diazotization is highly exothermic. On a larger scale, the addition of the sodium nitrite solution should be done cautiously, potentially at a controlled rate, to manage the temperature rise and prevent it from exceeding the optimal range. Adequate cooling capacity is essential.
-
Diazonium Salts: Aromatic diazonium salts can be unstable and potentially explosive when isolated and dried. In this synthesis, the diazonium salt is a transient intermediate that cyclizes in situ, which is a much safer process. However, it is important to be aware of the potential hazards of diazonium compounds.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes and handle it in a well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Q4: Can I use a different acid instead of glacial acetic acid?
A4: While other acids like hydrochloric acid can be used for diazotization, acetic acid is often preferred for the synthesis of benzotriazoles as it can lead to better overall yields compared to mineral acids.[1]
Q5: What are the best solvents for recrystallizing this compound?
A5: For the parent 1H-benzotriazole, benzene and water are effective recrystallization solvents.[1][2] For the 5-carbonitrile derivative, a solvent screen should be performed to identify the optimal solvent or solvent mixture that provides high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems to try include ethanol/water, toluene/heptane, or ethyl acetate/hexane.
Caption: A logical troubleshooting guide for the synthesis of this compound.
References
Stability issues of 1H-1,2,3-Benzotriazole-5-carbonitrile under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-1,2,3-Benzotriazole-5-carbonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic or basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 1H-1,2,3-Benzotriazole-5-carboxylic acid. This is a common reaction for nitriles in the presence of acid or base and water.[1]
Q2: What are the likely degradation products I should monitor in my experiments?
A2: The main degradation product to monitor is 1H-1,2,3-Benzotriazole-5-carboxylic acid. Depending on the severity of the conditions, further degradation of the benzotriazole ring might occur, though this is generally less common under typical experimental conditions. It is also advisable to monitor for the formation of the intermediate amide (1H-1,2,3-Benzotriazole-5-carboxamide) during the hydrolysis process.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products over time. A reverse-phase C18 column is often suitable for this class of compounds.
Q4: At what pH ranges should I be most concerned about stability?
A4: Both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions are expected to accelerate the hydrolysis of the nitrile group. The rate of degradation will likely increase with increasing temperature and the strength of the acid or base.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: Besides strong acids and bases, care should be taken with strong oxidizing agents, as they can potentially react with the benzotriazole ring system.
Troubleshooting Guides
Issue 1: Rapid loss of starting material in acidic solution.
-
Possible Cause: Acid-catalyzed hydrolysis of the nitrile group.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your experimental design, increase the pH of the solution to a more neutral range (pH 4-7).
-
Temperature Control: Perform the experiment at a lower temperature to decrease the rate of hydrolysis.
-
Solvent Selection: If applicable, consider using a less protic solvent system to reduce the availability of water for the hydrolysis reaction.
-
Time Course Analysis: Run a time-course experiment using HPLC to quantify the rate of degradation under your specific conditions. This will help in determining the window of stability for your experiments.
-
Issue 2: Unexpected peaks appearing in HPLC analysis after treatment with a basic solution.
-
Possible Cause: Base-catalyzed hydrolysis of the nitrile to the corresponding carboxylate salt (sodium or potassium salt of 1H-1,2,3-Benzotriazole-5-carboxylic acid).
-
Troubleshooting Steps:
-
Acidify Sample Before Injection: Before injecting your sample into the HPLC, acidify it with a small amount of a suitable acid (e.g., formic acid, trifluoroacetic acid) to convert the carboxylate salt to the carboxylic acid. This will result in a more consistent and well-defined peak for the degradation product.
-
Reference Standard: If possible, synthesize or purchase a standard of 1H-1,2,3-Benzotriazole-5-carboxylic acid to confirm the identity of the new peak by comparing retention times.
-
Mass Spectrometry: Use LC-MS to confirm the mass of the unexpected peak, which should correspond to 1H-1,2,3-Benzotriazole-5-carboxylic acid.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Variability in pH, temperature, or buffer composition.
-
Troubleshooting Steps:
-
Precise pH Control: Use calibrated pH meters and appropriate buffer systems to maintain a constant pH throughout the experiment.
-
Thermostatic Control: Employ a water bath or incubator to ensure a stable and consistent temperature.
-
Standardized Procedures: Develop and strictly follow a standard operating procedure (SOP) for your stability studies to ensure consistency between experiments.
-
Data Presentation
Table 1: Representative Stability of this compound in Acidic Conditions at 50°C
| Time (hours) | % Remaining (pH 1) | % Remaining (pH 3) | % 1H-1,2,3-Benzotriazole-5-carboxylic acid formed (pH 1) |
| 0 | 100 | 100 | 0 |
| 6 | 85 | 98 | 14 |
| 12 | 72 | 95 | 27 |
| 24 | 55 | 91 | 43 |
| 48 | 30 | 82 | 68 |
Table 2: Representative Stability of this compound in Basic Conditions at 50°C
| Time (hours) | % Remaining (pH 9) | % Remaining (pH 12) | % 1H-1,2,3-Benzotriazole-5-carboxylic acid formed (pH 12) |
| 0 | 100 | 100 | 0 |
| 6 | 97 | 82 | 17 |
| 12 | 94 | 68 | 31 |
| 24 | 88 | 45 | 53 |
| 48 | 78 | 21 | 77 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Control: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation for HPLC:
-
For the acidic sample, no pH adjustment is typically needed.
-
For the basic sample, neutralize or slightly acidify with an appropriate acid (e.g., 0.1 M HCl) before injection.
-
Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated HPLC method.
Protocol 2: Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Expected hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
Purity Assessment of 1H-1,2,3-Benzotriazole-5-carbonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 1H-1,2,3-Benzotriazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with a detailed experimental protocol and comparison to Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for the analysis of benzotriazole derivatives due to its suitability for non-volatile and thermally labile compounds. This section details a recommended HPLC method for the purity assessment of this compound, capable of separating the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities.
Potential Impurities
A thorough understanding of potential impurities is critical for developing a stability-indicating analytical method. For this compound, the primary impurities of concern are:
-
3,4-Diaminobenzonitrile: The key starting material in the synthesis of this compound. Its presence would indicate an incomplete reaction.
-
1H-1,2,3-Benzotriazole-5-carboxylic acid: The potential hydrolysis product of the nitrile functional group. Its presence could signify degradation of the API over time or under specific storage conditions.[1][2][3][4][5]
-
Isomeric Impurities: Positional isomers that may be formed during the synthesis process.
Comparative HPLC Methodologies
Several HPLC methods have been reported for the analysis of benzotriazole and its derivatives. A summary of typical conditions is presented in the table below, providing a foundation for the recommended method.
| Parameter | Method A | Method B | Method C (Recommended) |
| Chromatographic Column | C18 (e.g., ZORBAX SB-C18), 250 mm x 4.6 mm, 5 µm | C18 (e.g., Promosil), 250 mm x 4.6 mm, 5 µm | C18 (e.g., Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Methanol:Water (55:45, v/v) | Acetonitrile:Methanol:0.1% Orthophosphoric Acid (90:05:05, v/v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 40°C | 30°C |
| Detection Wavelength | UV at 254 nm | UV at 235 nm | UV at 254 nm |
| Injection Volume | 20 µL | 10 µL | 10 µL |
Detailed Experimental Protocol: Recommended HPLC Method
This stability-indicating RP-HPLC method is designed for the accurate quantification of this compound and the separation from its key impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chemicals and Reagents:
-
This compound reference standard
-
3,4-Diaminobenzonitrile reference standard
-
1H-1,2,3-Benzotriazole-5-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a concentration of approximately 0.5 mg/mL.
-
Impurity-Spiked Standard Solution: Prepare a standard solution of this compound as described above and spike it with known concentrations of 3,4-diaminobenzonitrile and 1H-1,2,3-Benzotriazole-5-carboxylic acid to verify the separation.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.
5. System Suitability:
-
Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
6. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity of the sample using the area normalization method or by using an external standard calibration.
Caption: HPLC analysis workflow for purity assessment.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful alternative for the analysis of benzotriazoles, particularly when high sensitivity and specificity are required. However, due to the polar nature and low volatility of this compound, a derivatization step is typically necessary to improve its chromatographic behavior.[6][7][8][9]
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analytes must be volatile or made volatile through derivatization. |
| Derivatization | Generally not required for benzotriazoles. | Often required for polar benzotriazoles (e.g., silylation, acetylation) to increase volatility.[6][7] |
| Sensitivity | Good, detector-dependent (UV, PDA, MS). | Excellent, especially with mass spectrometry detection. |
| Specificity | Good with PDA (spectral information) and excellent with MS. | Excellent, provides structural information from mass spectra. |
| Sample Throughput | Moderate, typical run times are 15-30 minutes. | Can be faster for volatile compounds, but derivatization adds to the overall analysis time. |
| Cost | Lower initial and operational costs compared to GC-MS. | Higher initial and operational costs. |
Experimental Protocol Outline for GC-MS
-
Derivatization: The sample is derivatized using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar N-H group to a less polar and more volatile trimethylsilyl derivative.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature is ramped to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The resulting mass spectra provide a "fingerprint" for each compound, allowing for positive identification and quantification.
Caption: Comparison of HPLC and GC-MS for benzotriazole analysis.
Conclusion
For the routine purity assessment of this compound, RP-HPLC is the recommended technique. It offers a reliable, robust, and cost-effective method for separating the main component from its key process-related and degradation impurities without the need for derivatization. The provided HPLC method serves as a strong starting point for method validation and implementation in a quality control environment. GC-MS, while offering higher sensitivity, presents the additional complexity of a derivatization step, making it more suitable for trace-level analysis or structural elucidation of unknown impurities. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of Benzotriazoles: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzotriazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry, has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional methods in terms of reaction time and percentage yield.[1][2][3] The data presented below, derived from the synthesis of various benzotriazole derivatives, clearly illustrates this trend. Microwave irradiation facilitates rapid and uniform heating of the reactants, leading to a dramatic reduction in the time required to complete the reactions, often from hours to mere minutes.[1][2] This efficiency also translates to higher product yields in most cases.
| Compound | Conventional Synthesis Time | Microwave Synthesis Time | Conventional Yield (%) | Microwave Yield (%) |
| 5-substituted benzotriazole amides | ||||
| N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide | 4 hours | 4 min 30 sec | 72 | 83 |
| N-n-butyl-1H-benzo[d][1][2][3]triazole-5-carboxamide | 4 hours | 4 min | 65 | 85 |
| N-benzyl-1H-benzo[d][1][2][3]triazole-5-carboxamide | 4 hours 30 min | 5 min 15 sec | 70 | 93 |
| 5-chloromethylbenzotriazole | 6 hours | 4 min 20 sec | 72 | 85 |
| 5-substituted benzotriazole alkyl amines/ethers | ||||
| 5-(o-tolyloxymethyl)[1][2][3]benzotriazole | 5 hours 15 min | 6 min 10 sec | 23 | 42 |
| 5-(n-butylaminomethyl)[1][2][3]benzotriazole | 5 hours | 6 min | 45 | 83 |
| 5-(benzylaminomethyl)[1][2][3]benzotriazole | 5 hours 30 min | 6 min 30 sec | 76 | 80 |
| 1-alkylamino substituted benzotriazole | ||||
| 1-[tolylaminomethyl][1][2][3]benzotriazole | 6 hours | 4 min 20 sec | 65 | 75 |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided below. These protocols are based on established procedures for the synthesis of representative benzotriazole derivatives.[1][2]
Conventional Synthesis of Benzotriazole from o-Phenylenediamine
This method involves the diazotization of o-phenylenediamine followed by an intramolecular cyclization.[4][5][6]
Materials:
-
o-phenylenediamine
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Ice
Procedure:
-
Dissolve 1.3 g of o-phenylenediamine in a mixture of 1.5 ml of glacial acetic acid and 5 ml of water in a beaker. Gentle warming may be required to fully dissolve the solid.[4]
-
Cool the resulting solution to 15°C in an ice bath.[4]
-
Slowly add a solution of 2 g of sodium nitrite in 2 ml of water to the cooled solution. The reaction is exothermic, and the temperature will rise to approximately 85°C.[4]
-
The color of the reaction mixture will change from a deep red to a pale brown.[4]
-
After the initial reaction, continue stirring for 15 minutes as the mixture cools to 35-40°C.
-
Thoroughly chill the mixture in an ice bath for 30 minutes to allow for the precipitation of the product.[4]
-
Collect the solid product by filtration and wash with cold water.[4]
-
The crude product can be recrystallized from boiling water to yield pale, straw-colored needles of benzotriazole.[4]
Microwave-Assisted Synthesis of 1-chloromethylbenzotriazole
This protocol illustrates the significant time reduction achieved with microwave irradiation.[1][2]
Materials:
-
Benzotriazole
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Potassium carbonate
-
Ice-cold water
Procedure:
-
In a 50 ml round-bottom flask, combine 2 g (16.8 mmol) of benzotriazole with 10 ml of DMF.[1][2]
-
Add 6.8 g (5 ml, 80 mmol) of dichloromethane and 2.31 g (16.8 mmol) of potassium carbonate to the flask.[1][2]
-
Place the reaction vessel in a microwave reactor and irradiate at 180 W for 4 minutes and 20 seconds.[1][2]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 25 ml of ice-cold water to precipitate the product.[1][2]
-
Collect the precipitated 1-chloromethylbenzotriazole by filtration.
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction mechanism for benzotriazole synthesis and the comparative workflows of the conventional and microwave-assisted methods.
Conclusion
The comparative data and experimental protocols presented in this guide unequivocally demonstrate the superiority of microwave-assisted synthesis for the preparation of benzotriazoles in a laboratory setting.[1][2][3] The dramatic reduction in reaction times, coupled with often higher yields, positions MAOS as a more efficient, economical, and environmentally friendly approach. For researchers and professionals in drug development, the adoption of microwave technology can significantly accelerate the synthesis of novel benzotriazole derivatives, thereby streamlining the discovery and development of new therapeutic agents.
References
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 5. ijariie.com [ijariie.com]
- 6. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of Benzotriazole Derivatives: Spotlight on 1H-1,2,3-Benzotriazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various benzotriazole derivatives, with a special focus on the structural features of 1H-1,2,3-Benzotriazole-5-carbonitrile. While extensive experimental data on a wide range of substituted benzotriazoles is available, specific biological activity data for this compound is limited in publicly accessible literature. This guide, therefore, presents a comparative landscape of the known biological effects of analogous benzotriazole compounds to infer the potential activities of the nitrile-substituted derivative.
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] These compounds have been reported to exhibit a wide spectrum of activities, including antimicrobial, antifungal, antiviral, anticancer, and enzyme inhibitory effects.[4][5][6][7] The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the reported biological activities of various benzotriazole derivatives against different targets. This data is compiled from multiple studies and serves as a benchmark for understanding the structure-activity relationships (SAR) within this class of compounds.
Antimicrobial and Antifungal Activity
Benzotriazole derivatives have shown considerable promise as antimicrobial and antifungal agents.[4][5] The tables below present the Minimum Inhibitory Concentration (MIC) values of selected benzotriazole derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one | 1.56 | 1.56 | 6.25 | 3.12 | [6] |
| Triazolo[4,5-f]-quinolinone carboxylic acids | - | - | 12.5 - 25 | - | [3] |
| 4'-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent | Potent | Potent | Potent | [8] |
| 1-(6-methylbenzo[d][1][3]dioxol-5-yl)methyl)-1H-benzo[d][1][2][3]triazole | Potent | Potent | Potent | Potent | [8] |
Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives | Good to Moderate | Good to Moderate | [8] |
| N-(1H-benzotriazol-6-yl)-benzamide derivatives | Active | Active | [9] |
Based on the available data, substitutions on the benzotriazole ring play a crucial role in determining the antimicrobial spectrum and potency. The presence of bulky aromatic groups, as seen in the biphenyl-substituted derivative, appears to contribute to potent activity.[8] The nitrile group in this compound is an electron-withdrawing group, which could influence its interaction with biological targets. Further experimental evaluation is necessary to determine its specific antimicrobial profile.
Cytotoxic and Anticancer Activity
Several benzotriazole derivatives have been investigated for their potential as anticancer agents.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values of some benzotriazole derivatives against various cancer cell lines.
Table 3: Cytotoxic Activity of Benzotriazole Derivatives (IC50 in µM)
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Reference |
| bis(3-(2H-benzo[d][1][2][3]triazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane | Growth Reduction | Growth Reduction | [10] |
The data suggests that complex benzotriazole derivatives with multiple aromatic moieties can exhibit significant cytotoxic effects. The specific activity of this compound against cancer cell lines has not been reported, but its relatively simple structure might result in lower general cytotoxicity compared to more complex derivatives.
Enzyme Inhibitory Activity
Benzotriazole derivatives have been identified as inhibitors of various enzymes, including viral helicases and protein kinases.[7] This inhibitory activity is often the basis for their therapeutic potential.
Table 4: Enzyme Inhibitory Activity of Benzotriazole Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| 2-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole | HCV NTPase/helicase | ~6.5 µM (IC50) | [7] |
The tetrabrominated benzotriazole derivatives demonstrate the importance of halogenation for potent enzyme inhibition.[7] The electronic properties of the cyano group in this compound could potentially favor interactions with specific enzyme active sites, but this remains to be experimentally verified.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are representative protocols for key in vitro assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for yeasts) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a solution of the enzyme's substrate, and a stock solution of the inhibitor.
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., a cuvette or microplate well), pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence of a product or substrate over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion
The benzotriazole scaffold represents a versatile platform for the development of new therapeutic agents. The biological activity of its derivatives is profoundly influenced by the nature and position of substituents. While there is a wealth of data on various substituted benzotriazoles, a significant data gap exists for this compound. Based on structure-activity relationships observed in other derivatives, the electron-withdrawing cyano group at the 5-position could modulate its biological profile, potentially leading to novel activities. Further experimental investigation of this compound is warranted to fully elucidate its therapeutic potential and to provide a direct comparison with other members of this important class of heterocyclic compounds. The experimental protocols provided in this guide offer a standardized framework for such future investigations.
References
- 1. This compound | C7H4N4 | CID 13739009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jrasb.com [jrasb.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jazindia.com [jazindia.com]
- 10. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Antimicrobial efficacy of 5-cyanobenzotriazole derivatives compared to standard drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of benzotriazole derivatives against standard antimicrobial drugs, supported by experimental data from recent literature. While specific data on 5-cyanobenzotriazole derivatives is limited in the reviewed studies, this guide focuses on closely related 5-substituted benzotriazole compounds, offering valuable insights into their potential antimicrobial activities. The introduction of electron-withdrawing groups at the 5-position of the benzotriazole ring has been shown to significantly enhance antibacterial and antifungal properties.[1][2]
Data Presentation: Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives compared to standard antimicrobial agents. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antibacterial Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Benzotriazole Derivatives | |||||
| 5-COOMe-Benzotriazole Derivative (13a/13b) | 0.125 - 0.25 | - | - | - | [2] |
| 5-Halogenomethylsulfonyl-Benzotriazole Derivative (4) | 12.5 - 25 (MRSA) | - | - | - | [2][3] |
| Benzotriazole-based β-amino alcohol (4e) | 8 (μM) | 16 (μM) | - | - | [4][5] |
| Standard Antibiotics | |||||
| Ciprofloxacin | - | - | 10 - 90 (μM) | - | [2] |
| Nitrofurantoin | Comparable to Cmpd. 4 | - | - | - | [3] |
| Levofloxacin | Similar to derivative | - | Similar to derivative | - | [1] |
| Chloromycin | 4 | - | - | - | [6] |
| Norfloxacin | 16 | - | - | - | [6] |
Table 2: Antifungal Activity of Benzotriazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Reference(s) |
| Benzotriazole Derivatives | |||
| 5-Methyl-Benzotriazole Fluconazole Analog (13b) | - | 12.5 | |
| 2,4-dichlorophenyl substituted benzotriazole (6f) | 4 | - | [6] |
| Standard Antifungals | |||
| Fluconazole | 11.50 - 17.50 (μM) | >100 |
Experimental Protocols
The following methodologies are commonly employed in the assessment of the antimicrobial efficacy of novel chemical entities like 5-cyanobenzotriazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted technique.[4]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (5-cyanobenzotriazole derivatives) and standard drugs
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted in the appropriate growth medium to achieve a final concentration of about 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in the growth medium within the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Control wells containing only the medium (negative control) and medium with the microbial suspension without any antimicrobial agent (positive control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C for bacteria and 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected or read using a plate reader to determine the lowest concentration of the compound that inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
Procedure:
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the test compound solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[7]
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Hypothesized Mechanism of Action for Benzotriazole Derivatives.
References
- 1. jrasb.com [jrasb.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
Corrosion inhibition efficiency of 1H-1,2,3-Benzotriazole-5-carbonitrile vs. BTA
A comprehensive analysis of 1H-1,2,3-Benzotriazole-5-carbonitrile versus the industry-standard 1H-Benzotriazole (BTA) for corrosion inhibition is currently challenging due to a lack of publicly available research and experimental data on the performance of this compound. Extensive searches of scholarly articles, patent databases, and chemical supplier application notes did not yield quantitative data on its efficacy as a corrosion inhibitor.
This guide, therefore, focuses on the well-documented corrosion inhibition properties of 1H-Benzotriazole (BTA), providing a framework for the evaluation and comparison of novel derivatives like this compound. The experimental protocols and data presented for BTA serve as a benchmark for future studies on related compounds.
1H-Benzotriazole (BTA): A Profile of a Leading Corrosion Inhibitor
1H-Benzotriazole is a heterocyclic organic compound widely recognized for its exceptional ability to inhibit the corrosion of copper and its alloys. It is also effective for other metals, including steel, zinc, and silver. The mechanism of inhibition involves the formation of a protective, passive film on the metal surface, which is a complex between the metal ions and the BTA molecules. This barrier layer is insoluble in many aqueous and organic environments, effectively isolating the metal from corrosive agents.
Quantitative Performance Data for BTA
The corrosion inhibition efficiency of BTA is influenced by factors such as its concentration, the type of metal, the corrosive environment, and temperature. The following table summarizes typical performance data for BTA under various conditions, as determined by electrochemical methods.
| Metal/Alloy | Corrosive Medium | BTA Concentration | Temperature | Inhibition Efficiency (%) | Test Method |
| Copper | Synthetic Tap Water | 540 ppm | 25°C | 99.83% | Potentiodynamic Polarization |
| Copper | Synthetic Tap Water | 540 ppm | 25°C | 99.78% | Potentiodynamic Polarization |
| Austenitic Stainless Steel | 0.1M H₂SO₄ | Not Specified | Not Specified | up to 97% | Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization |
| Low Carbon Steel | 1 M HCl | Not Specified | 25°C | up to 80% | Electrochemical Measurements |
| Low Carbon Steel (+5 mM KI) | 1 M HCl | Not Specified | 60°C | 85% | Electrochemical Measurements |
Note: The inhibition efficiency can vary significantly based on the specifics of the experimental setup.
Experimental Protocols for Evaluating Corrosion Inhibitors
To ensure accurate and reproducible results when evaluating the performance of corrosion inhibitors like BTA and its derivatives, standardized experimental protocols are essential. The following outlines a typical methodology using electrochemical techniques.
Materials and Equipment
-
Working Electrode: The metal or alloy to be tested (e.g., copper, steel), typically embedded in an insulating resin to expose a defined surface area.
-
Reference Electrode: A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: An inert material with a large surface area, such as a platinum or graphite rod.
-
Electrochemical Cell: A glass container to hold the corrosive solution and the three electrodes.
-
Potentiostat/Galvanostat: An electronic instrument that controls the potential and measures the current between the working and reference electrodes.
-
Corrosive Solution: The electrolyte in which the corrosion is to be studied (e.g., 3.5% NaCl solution, 0.5 M H₂SO₄).
-
Inhibitor Solutions: The corrosive solution containing various concentrations of the inhibitor (e.g., BTA).
Experimental Workflow
The following diagram illustrates a standard workflow for evaluating a corrosion inhibitor using electrochemical methods.
Caption: A typical workflow for evaluating corrosion inhibitors.
Detailed Methodologies
-
Electrode Preparation:
-
The working electrode is mechanically polished with successively finer grades of emery paper.
-
It is then rinsed with distilled water and degreased with a solvent like acetone.
-
Finally, the electrode is dried before immersion in the electrochemical cell.
-
-
Electrochemical Measurements:
-
The prepared working electrode, along with the reference and counter electrodes, is immersed in the corrosive solution (with and without the inhibitor).
-
Open Circuit Potential (OCP): The potential of the working electrode is monitored over time until it reaches a stable state. This indicates the system has reached equilibrium.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the electrode at its OCP over a range of frequencies. The resulting impedance data provides information about the properties of the protective film and the corrosion process. The inhibition efficiency (IE%) can be calculated using the charge transfer resistance (Rct) values with and without the inhibitor: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP. The resulting current is measured. From the polarization curve, the corrosion current density (i_corr) can be determined. The inhibition efficiency (IE%) is calculated as follows: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
-
Surface Analysis:
-
After the electrochemical tests, the surface of the working electrode can be examined using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the morphology and the extent of corrosion with and without the inhibitor.
-
Conclusion and Future Directions
While 1H-Benzotriazole remains a highly effective and well-studied corrosion inhibitor, the development of new derivatives is crucial for addressing specific environmental and performance requirements. The lack of data on this compound highlights an opportunity for further research. By employing the standardized experimental protocols outlined in this guide, a direct and quantitative comparison of its performance against BTA can be achieved. Such studies would be invaluable for researchers, scientists, and professionals in the field of materials science and corrosion prevention.
A Spectroscopic Guide to Differentiating 1H- and 2H-Isomers of Substituted Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
The isomeric ambiguity between 1H- and 2H-substituted benzotriazoles is a critical consideration in medicinal chemistry and materials science, as the point of substitution significantly influences the molecule's biological activity, photostability, and chemical reactivity.[1] This guide provides an objective comparison of the spectroscopic characteristics of these two isomer classes, supported by experimental data and detailed analytical protocols, to aid in their unambiguous identification. While N-alkylation of benzotriazoles frequently yields a mixture of 1- and 2-alkyl derivatives, these isomers can be effectively separated using techniques like flash column chromatography.[2]
Comparative Spectroscopic Data
The differentiation of 1H- and 2H-benzotriazole isomers is reliably achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages in elucidating the structural nuances between the two forms.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the 1H- and 2H-isomers due to the different chemical environments of the nuclei in the triazole and benzene rings. In the 2H-isomer, a plane of symmetry exists, leading to fewer unique signals for the benzene ring protons and carbons compared to the asymmetric 1H-isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Benzotriazole Isomers
| Compound | Solvent | H4/H7 (1H-) / H4/H7 (2H-) | H5/H6 (1H-) / H5/H6 (2H-) | Reference |
|---|---|---|---|---|
| 1H-Benzotriazole | CDCl₃ | 7.97, 7.90 | 7.37, 7.30 | [3] |
| 1H-Benzotriazole | Acetone-d₆ | 7.95 | 7.47 | [4] |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole | CDCl₃ | 8.05, 7.47 | 7.44, 7.34 | [5] |
| 2-(Tetrahydro-2H-pyran-2-yl)-2H-benzotriazole | CDCl₃ | 7.88 | 7.39 |[5] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzotriazole Isomers | Compound | Solvent | C4/C7a (1H-) / C4/C7 (2H-) | C5/C6 (1H-) / C5/C6 (2H-) | C3a/C7a (1H-) / C4a/C7a (2H-) | Reference | |---|---|---|---|---| | 1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole | CDCl₃ | 111.2, 119.8 | 124.4, 127.6 | 132.5, 146.3 |[5] | | 2-(Tetrahydro-2H-pyran-2-yl)-2H-benzotriazole | CDCl₃ | 118.6 | 127.0 | 144.2 |[5] |
UV-Vis Spectroscopy
The electronic transitions of the 1H- and 2H-isomers differ, resulting in distinct UV-Vis absorption spectra. Generally, 1H-benzotriazoles exhibit two main absorption peaks, while 2H-isomers are often characterized by a single absorption band.[6] This difference can serve as a rapid diagnostic tool.
Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm)
| Isomer Type | Key Characteristics | Typical λmax (nm) | Reference |
|---|---|---|---|
| 1H-Benzotriazole | Two distinct absorption peaks | ~261 and ~209 | [6] |
| 2H-Benzotriazole | Single theoretical absorption peak | ~273 |[6] |
Note: The exact λmax values can vary depending on the specific substituents and the solvent used.
Mass Spectrometry
Mass spectrometry provides clear differentiation between 1- and 2-alkylbenzotriazoles based on their fragmentation patterns under electron ionization (EI). The 1-substituted isomers are characterized by the facile loss of a nitrogen molecule (N₂), leading to a prominent fragment ion, whereas 2-substituted isomers tend to exhibit a more stable molecular ion.
Table 4: Differentiating EI-MS Fragmentation Patterns
| Isomer Type | Molecular Ion (M⁺) Intensity | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| 1-Alkylbenzotriazoles | Generally weak | Strong peak at m/z 104; cluster around m/z 117 | Loss of N₂ from the molecular ion is a primary fragmentation pathway. |
| 2-Alkylbenzotriazoles | Generally strong | Strong peak at m/z 120 or 119; weak or absent m/z 104 | The molecular ion is more stable; fragmentation often involves the alkyl substituent. | |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted benzotriazoles. Instrument parameters should be optimized for the specific compound and available equipment.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified benzotriazole isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher field strength for better resolution.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzotriazole isomer in a UV-transparent solvent (e.g., methanol, acetonitrile, ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. Prepare a blank solution containing only the solvent.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.
-
Wavelength Range: Scan from approximately 200 nm to 400 nm.
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used.[7]
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Standard 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan from m/z 50 to a value sufficiently above the expected molecular weight of the compound.[7]
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern, paying close attention to the relative intensities of the M⁺ peak and key fragment ions such as m/z 120, 119, and 104 to distinguish between the 1- and 2-isomers.
Visualization of Analytical Workflow
The logical flow for the spectroscopic differentiation of 1H- and 2H-benzotriazole isomers can be visualized as follows:
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1H-1,2,3-Benzotriazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 1H-1,2,3-Benzotriazole-5-carbonitrile. Due to a lack of publicly available validated methods specifically for this nitrile-substituted benzotriazole, this document details established and validated techniques for the broader benzotriazole class of compounds. The principles and experimental protocols described herein can be adapted and validated for the specific quantification of this compound. The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods for Benzotriazole Quantification
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of common techniques used for the analysis of benzotriazole and its derivatives.
| Method | Principle | Common Detector | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC | Separation based on polarity. | UV/Diode Array (DAD) | 0.05 - 1 µg/mL | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS methods. |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of precursor and product ions. | Triple Quadrupole (QqQ) | 0.003 - 10 ng/mL | High sensitivity and selectivity, suitable for complex matrices.[1] | Higher equipment and operational costs. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Mass Spectrometer (MS) | 0.003 - 0.116 µg/L (with derivatization) | High resolution for volatile and semi-volatile compounds. | Often requires derivatization for polar benzotriazoles, potential for thermal degradation. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the analyte. | Spectrophotometer | ~0.002% w/w | Simple, rapid, suitable for real-time monitoring.[2][3] | Low selectivity, susceptible to interference from other UV-absorbing compounds.[2][3] |
Experimental Protocols
The following sections provide detailed experimental protocols for the most common and robust methods for analyzing benzotriazole derivatives. These can serve as a starting point for developing a validated method for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of benzotriazoles in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV Detector
Chromatographic Conditions (Example for 5-Methyl-1H-benzotriazole): [4]
-
Column: C18, 5 µm, 4.6 x 150 mm[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and reagent water (50:50, v/v)[4]
-
Flow Rate: 1 mL/min[4]
-
Injection Volume: 25-50 µL[4]
-
Column Temperature: Ambient or controlled at 30 °C
-
Detection Wavelength: 280 nm[4]
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters to Establish:
-
Linearity: Prepare a series of calibration standards (e.g., 0.1 - 100 µg/mL) and analyze to construct a calibration curve.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying trace levels of benzotriazoles in complex matrices due to its high sensitivity and selectivity.
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example for various benzotriazoles): [5]
-
Column: Phenyl-Hexyl, 2.6 µm, 2.1 x 50 mm[6]
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor to product ion transitions for the analyte and an internal standard. For this compound, the precursor ion would likely be [M+H]+. Product ions would need to be determined by infusion and fragmentation studies.
-
Internal Standard: An isotopically labeled version of the analyte is ideal.
Sample Preparation:
-
Sample extraction may be required depending on the matrix (e.g., solid-phase extraction for water samples, protein precipitation or liquid-liquid extraction for biological samples).
-
The final extract is typically evaporated and reconstituted in the initial mobile phase.
Validation Parameters: In addition to the parameters for HPLC-UV, matrix effects should be evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool, particularly for less polar or derivatized benzotriazoles.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Mass spectrometer (e.g., single quadrupole or tandem quadrupole)
Chromatographic Conditions (General):
-
Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A gradient program to separate the analytes from the matrix components, for example, starting at 60°C, holding for 1 minute, then ramping to 300°C.
-
Mass Spectrometry: Electron Ionization (EI) mode with scanning or Selected Ion Monitoring (SIM).
Sample Preparation and Derivatization: Due to the polarity of the N-H group in benzotriazoles, derivatization is often necessary to improve volatility and chromatographic peak shape. A common derivatization agent is acetic anhydride.
-
Extract the analyte from the sample matrix.
-
Evaporate the extract to dryness.
-
Add the derivatizing agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and heat to complete the reaction.
-
The derivatized sample is then injected into the GC-MS.
Validation Parameters: The efficiency and reproducibility of the derivatization step must be carefully validated.
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method for benzotriazole analysis.
References
- 1. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. process-insights.com [process-insights.com]
- 3. Benzotriazole Monitoring in Semiconductors [process-insights.com]
- 4. researchgate.net [researchgate.net]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity assay of 1H-1,2,3-Benzotriazole-5-carbonitrile derivatives
A comprehensive guide for researchers and drug development professionals summarizing the anti-proliferative activities of emerging benzotriazole-based compounds. This guide provides a comparative analysis of their cytotoxic effects against various human cancer cell lines, supported by experimental data and detailed methodologies.
The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, among which benzotriazole derivatives have emerged as a promising class of molecules. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including potent antitumor effects. This guide offers a comparative overview of the in vitro cytotoxicity of recently synthesized benzotriazole derivatives, with a focus on their structure-activity relationships. While the primary focus of this analysis is on bioactive benzotriazole scaffolds in general, it is noteworthy that specific comprehensive studies on the cytotoxicity of a series of 1H-1,2,3-Benzotriazole-5-carbonitrile derivatives are limited in the current literature. The data presented herein is collated from studies on various substituted benzotriazoles, providing valuable insights into the broader potential of this chemical class.
Comparative Cytotoxicity Data
The anti-proliferative activity of various benzotriazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Benzotriazole N-Acylarylhydrazone Hybrids
A study on novel benzotriazole N-acylarylhydrazone hybrids revealed significant cytotoxic potential, with some compounds exhibiting activity in the nanomolar range.[1] The IC50 values for the most potent compounds against selected sensitive cancer cell lines are presented below.
| Compound | Ovarian Cancer (OVCAR-3) IC50 (nM) | Leukemia (HL-60 (TB)) IC50 (nM) |
| 3d | 130 | 110 |
| 3e | 29 | 25 |
| 3f | 70 | 60 |
| 3q | 90 | 80 |
| Doxorubicin (Standard) | 290 | 450 |
Data sourced from Kassab, A. E., & Hassan, R. A. (2018). Bioorganic Chemistry.[1]
Table 2: In Vitro Cytotoxicity of Benzotriazole Derivatives as Tyrosine Protein Kinase Inhibitors
A series of benzotriazole derivatives were synthesized and evaluated for their ability to inhibit tyrosine protein kinases, a key target in cancer therapy. The IC50 values against various cancer cell lines are detailed below.
| Compound | Carcinoma (VX2) IC50 (µM) | Lung Cancer (A549) IC50 (µM) | Stomach Cancer (MGC) IC50 (µM) | Stomach Cancer (MKN45) IC50 (µM) |
| 2.1 | 3.80 ± 0.75 | - | - | - |
| 2.2 | - | - | 3.72 ± 0.11 | - |
| 2.5 | - | 5.47 ± 1.11 | - | 3.04 ± 0.02 |
Data sourced from Li, Q., et al. (2020). Journal of Heterocyclic Chemistry.[2]
Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the cited studies to determine the in vitro cytotoxicity of the benzotriazole derivatives.
Cell Lines and Culture Conditions
A variety of human cancer cell lines were utilized in these studies, including:
-
Ovarian Cancer: OVCAR-3
-
Leukemia: HL-60 (TB)
-
Carcinoma: VX2
-
Lung Cancer: A549
-
Stomach Cancer: MGC, MKN45
The cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cells were seeded in 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent was added to each well, and the plates were incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of benzotriazole derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and apoptosis (programmed cell death).
Cell Cycle Analysis
Flow cytometry is a common technique used to analyze the effect of compounds on the cell cycle. Cells are treated with the test compound, stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and then analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with the molecular machinery that controls cell cycle progression at that checkpoint.
Workflow for Cell Cycle Analysis.
Apoptosis Induction
The induction of apoptosis is a key mechanism for many anticancer drugs. Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Principle of Apoptosis Detection by Annexin V/PI Staining.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of benzotriazole derivatives is highly dependent on the nature and position of substituents on the benzotriazole core and any appended moieties. For instance, in the N-acylarylhydrazone series, the presence of specific substituents on the arylhydrazone fragment was found to be crucial for the potent anticancer activity observed.[1] Similarly, for the tyrosine protein kinase inhibitors, the substitution pattern on the benzotriazole ring system directly influences their inhibitory activity and selectivity.[2] These findings underscore the importance of rational drug design in optimizing the anticancer properties of this promising class of compounds. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their specific structure-activity relationships and to identify lead candidates for further preclinical development.
References
The Pivotal Role of C5-Substituents in Modulating the Biological Activity of Benzotriazoles: A Comparative Guide
An in-depth analysis of the structure-activity relationships (SAR) of 5-substituted benzotriazole derivatives reveals that modifications at the C5 position of the benzotriazole ring are a critical determinant of their biological activity. This guide provides a comparative overview of these relationships across various therapeutic areas, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Benzotriazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The structure-activity relationship (SAR) of its derivatives is a subject of intense study, with particular focus on substitutions on the benzene ring. Among these, the C5 position has emerged as a key site for modification to enhance potency and selectivity for various therapeutic applications, including antimicrobial, antiviral, and anticancer agents.
Comparative Analysis of Biological Activity
The biological activity of 5-substituted benzotriazoles is significantly influenced by the nature of the substituent at the C5 position (and often in conjunction with C6). Generally, the introduction of small, hydrophobic, and electron-withdrawing or donating groups can dramatically alter the compound's interaction with its target enzyme or receptor.
Antimicrobial Activity
In the realm of antimicrobial agents, substitutions at the 5- and 6-positions with small hydrophobic groups such as chloro (–Cl) and methyl (–CH₃) have been shown to produce compounds with potent antifungal activity against Candida and Aspergillus species. For instance, the introduction of a methyl group at the 5-position of a fluconazole-benzotriazole analog resulted in a significant increase in antifungal activity against A. niger.[1]
Table 1: Antifungal Activity (MIC) of 5-Substituted Benzotriazole Analogs
| Compound ID | 5-Substituent | 6-Substituent | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Analog 13a | H | H | C. glabrata | 25 | [1] |
| Analog 13b | -CH₃ | H | C. glabrata | 12.5 | [1] |
| Analog 13b | -CH₃ | H | A. niger | 12.5 | [1] |
| Fluconazole | N/A | N/A | A. niger | >100 | [1] |
| Compound 22a | H | H | C. albicans | Comparable to Clotrimazole | [1] |
| Compound 22b | -Cl | H | C. albicans | More potent than Clotrimazole |[1] |
Table 2: Antibacterial Activity (MIC) of Benzotriazole-Based β-Amino Alcohols
| Compound ID | Substituents | S. aureus MIC (µM) | B. subtilis MIC (µM) | Reference |
|---|---|---|---|---|
| 4a | 4-Cl-Phenyl | 32 | 64 | [2] |
| 4e | 4-F-Phenyl | 8 | 16 | [2] |
| 4i | 2,4-di-Cl-Phenyl | - | 16 | [2] |
| 4k | 4-CF₃-Phenyl | - | 16 | [2] |
| 4n | 2-Cl, 4-F-Phenyl | - | 16 | [2] |
| 5f | 4-F-Phenyl | 64 | 64 | [2] |
| 5g | 2,4-di-F-Phenyl | - | 8 | [2] |
| Ciprofloxacin | N/A | 16-0.03 µg/mL | 16-0.03 µg/mL |[2] |
Note: The benzotriazole core in compounds 4a-o and 5a-j is not directly substituted at the 5-position but is part of a larger molecular scaffold whose activity is reported for context.
Antiviral Activity
Studies on antiviral agents have highlighted the efficacy of 5,6-disubstituted benzotriazoles. Specifically, derivatives bearing two chlorine atoms at the C5 and C6 positions have shown potent and selective activity against Coxsackievirus B5 (CVB-5), a member of the Picornaviridae family.[3] The introduction of these halogen atoms appears to enhance the binding affinity of the molecule to its viral target.
Table 3: Antiviral Activity (EC₅₀) of Benzotriazole Derivatives against Coxsackievirus B5 (CVB-5)
| Compound ID | 4/5/6-Substituents | Linker/Side Chain | CVB-5 EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6a | 4,5-di-Cl | 3'-aminobenzyl | 52 | [3] |
| 41a | 4,5-di-Cl | N-(3'-aminobenzyl)-3,4,5-trimethoxybenzamide | 18.5 | [3] |
| 43a | 4,5-di-Cl | N-(3'-aminobenzyl)-4-chlorobenzamide | 9 | [3] |
| 11b | 5,6-di-Cl | N-(4'-aminophenyl)-4-chlorobenzamide | 6 | [3] |
| 18e | 5,6-di-Cl | N-(4'-aminophenyl)-propionamide | 11 | [3] |
| 56 | 5,6-di-Cl | 5-[4-(benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acid | 0.15 |[1] |
Anticancer and Kinase Inhibition Activity
Benzotriazole derivatives have also been developed as potent anticancer agents, often by targeting protein kinases. Halogenation of the benzotriazole ring is a common strategy to enhance inhibitory activity. The well-known kinase inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective ATP-competitive inhibitor of protein kinase CK2.[4] Newer analogs, such as 5,6-diiodo-1H-benzotriazole, are also being explored.[5] Furthermore, a series of imidazol-2-thione linked benzotriazoles showed potent antiproliferative activity against various cancer cell lines, with the specific substitution pattern on the imidazole ring playing a key role.[6]
Table 4: Anticancer Activity (IC₅₀) of Imidazole-Thione Linked Benzotriazoles
| Compound ID | R¹ Substituent | R² Substituent | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|
| BI9 | H | 4-F-Phenyl | 3.57 | 0.40 | 2.63 | [6] |
| Doxorubicin | N/A | N/A | 1.34 | 0.21 | 0.98 |[6] |
Visualizing SAR Workflows and Concepts
The following diagrams illustrate the general processes and logic involved in structure-activity relationship studies of 5-substituted benzotriazoles.
References
- 1. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 1H-1,2,3-Benzotriazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 1H-1,2,3-Benzotriazole-5-carbonitrile is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route to this compound is crucial for accelerating research and development timelines. This guide provides a detailed comparison of the primary synthetic pathways to this compound, supported by experimental data and protocols.
This analysis focuses on two principal routes starting from commercially available precursors: a two-step synthesis commencing with 4-amino-3-nitrobenzonitrile and a direct one-step cyclization of 3,4-diaminobenzonitrile. The efficiency of each route is evaluated based on reaction yields, conditions, and the nature of the required reagents.
Data Summary
The following table summarizes the quantitative data for the two primary synthetic routes to this compound.
| Route | Starting Material | Key Steps | Reagents | Overall Yield |
| Route 1 | 4-Amino-3-nitrobenzonitrile | 1. Reduction of nitro group2. Diazotization and cyclization | 1. Pd/C, H₂ (or other reducing agents)2. NaNO₂, Acetic Acid | 63-81% (calculated) |
| Route 2 | 3,4-Diaminobenzonitrile | 1. Diazotization and cyclization | NaNO₂, Acetic Acid | High (estimated) |
Experimental Protocols
Route 1: Two-Step Synthesis from 4-Amino-3-nitrobenzonitrile
This route involves the initial reduction of the nitro group of 4-amino-3-nitrobenzonitrile to yield 3,4-diaminobenzonitrile, which is then converted to the final product via diazotization and intramolecular cyclization.
Step 1: Synthesis of 3,4-Diaminobenzonitrile
-
Method A: Catalytic Hydrogenation To a solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), 10% palladium on carbon (500 mg) is added. The flask is degassed and filled with hydrogen gas (via a balloon). The mixture is stirred vigorously at 25°C for 18 hours. After the reaction is complete, the mixture is degassed and filtered through celite. The filtrate is concentrated under reduced pressure to yield 3,4-diaminobenzonitrile.
-
Yield: 90%[1]
-
-
Method B: Catalytic Hydrogenation under Pressure 4-Amino-3-nitrobenzonitrile (20.00 g, 0.123 mol) is hydrogenated in 250 mL of anhydrous ethanol with 1.00 g of 10% Pd/C under 50 psi of hydrogen gas for 5 hours. The mixture is then filtered through a pad of celite, and the filtrate is concentrated. The resulting solid is triturated with diethyl ether to afford the desired product.
-
Yield: 70%[1]
-
Step 2: Synthesis of this compound
A suspension of 3,4-diaminobenzonitrile (1.64 g, 12.3 mmol) is made in glacial acetic acid (5 mL). A solution of sodium nitrite (0.94 g, 13.5 mmol) in 5 mL of water is added in one portion while stirring. The temperature of the reaction mixture may increase slightly. Stirring is continued until the reaction mixture returns to room temperature (approximately 30 minutes). The product is then collected by filtration.
-
Yield: While a specific yield for the carbonitrile derivative is not explicitly reported, analogous reactions with 3,4-diaminobenzoic acid proceed with high efficiency, suggesting a comparable high yield for this step.[2]
Route 2: One-Step Synthesis from 3,4-Diaminobenzonitrile
This route is a direct conversion of the commercially available 3,4-diaminobenzonitrile to the target compound.
Experimental Protocol:
A suspension of 3,4-diaminobenzonitrile (2.0 g, 15.0 mmol) is prepared in glacial acetic acid (7.5 mL) and stirred. A solution of sodium nitrite (1.14 g, 16.5 mmol) in 7.5 mL of water is added in one portion with continuous stirring. A slight exotherm may be observed. The mixture is stirred until it cools to room temperature (around 30 minutes). The resulting solid product is collected by filtration.
-
Yield: This reaction is expected to proceed in high yield, similar to the synthesis of benzotriazole-5-carboxylic acid which reports yields of 72% (reflux) to 85% (microwave).[2]
Synthetic Route Diagrams
Caption: Synthetic pathway for Route 1 starting from 4-amino-3-nitrobenzonitrile.
References
Safety Operating Guide
Proper Disposal of 1H-1,2,3-Benzotriazole-5-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 1H-1,2,3-Benzotriazole-5-carbonitrile (CAS No. 24611-70-9), a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
I. Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this chemical.
II. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | In cases of potential dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
III. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2]. This should be done in accordance with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately marked as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should also be collected in a designated, sealed hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and compatible liquid waste container. Do not mix with other incompatible waste streams.
Step 2: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound," the CAS number "24611-70-9," and the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity and irritation).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved environmental waste management company.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it safely and in compliance with regulations.
Note on Environmental Hazards: While specific data for the carbonitrile derivative is limited, the parent compound, 1H-Benzotriazole, is known to be toxic to aquatic life with long-lasting effects[3][4]. Therefore, it is imperative to prevent this chemical from entering drains or waterways.
IV. Spill Management
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section II.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, and then collect the absorbed material into a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
V. Quantitative Data
No specific quantitative data regarding disposal parameters (e.g., concentration limits for drain disposal) were available in the reviewed safety data sheets. As a precautionary measure, it should be assumed that no amount of this chemical is safe for drain or regular trash disposal.
| Data Parameter | Value |
| Permissible Exposure Limits | Not Established |
| Environmental Fate Data | Not Readily Available |
| Recommended Waste Codes | Consult with a licensed disposal company |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
